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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S, R, S)-AHPC-PEG4-tosyl: A Versatile Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of (S, R, S)-AHPC-PEG4-tosyl, a critical reagent in the field of Targeted Protein Degradation (TPD). We will dissect its molecular architecture, elucidate the functi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S, R, S)-AHPC-PEG4-tosyl, a critical reagent in the field of Targeted Protein Degradation (TPD). We will dissect its molecular architecture, elucidate the functional role of each component, and provide practical insights into its application for the synthesis and validation of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals actively engaged in the design and execution of TPD strategies.

Introduction: The PROTAC Revolution and the Need for Modular Building Blocks

The paradigm of drug discovery is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology. Leading this charge is the development of PROTACs, heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained target occupancy for efficacy, PROTACs act catalytically, enabling the degradation of multiple target protein copies and offering a powerful strategy to address previously "undruggable" targets.[3]

A PROTAC molecule is a tripartite construct comprising:

  • A ligand that binds to a target Protein of Interest (POI).

  • A ligand that recruits a specific E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands, whose composition and length are critical for therapeutic efficacy.[4][5]

The modular nature of PROTACs necessitates a robust toolkit of well-characterized, ready-to-use building blocks. (S, R, S)-AHPC-PEG4-tosyl is one such advanced intermediate, providing a pre-assembled E3 ligase ligand and a flexible, hydrophilic linker equipped with a reactive handle for straightforward conjugation to a POI ligand.[6]

Molecular Dissection of (S, R, S)-AHPC-PEG4-tosyl

The structure of (S, R, S)-AHPC-PEG4-tosyl is rationally designed, with each of its three components serving a distinct and critical function in the final PROTAC conjugate.

Part 1: The E3 Ligase Ligand — (S, R, S)-AHPC

The (S, R, S)-AHPC moiety is a potent and well-validated ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully recruited E3 ligases in PROTAC development.[7][8]

  • Mechanism of Recruitment : (S, R, S)-AHPC, also known as VH032, mimics the endogenous substrate of VHL, thereby docking into its substrate recognition pocket and recruiting the entire VHL E3 ligase complex.[7][9][10][11]

  • Stereochemical Importance : The specific (2S, 4R, 2'S) stereochemistry is paramount for high-affinity binding to VHL. The alternative (S, S, S) stereoisomer is an inactive derivative and serves as an essential negative control in experiments to confirm that the observed protein degradation is indeed VHL-dependent.[9] The use of such controls is a cornerstone of a self-validating experimental design, ensuring that the biological effect is not due to off-target activities.

Part 2: The Linker — PEG4

The linker is far more than a simple spacer; it critically influences the physicochemical properties and biological activity of the PROTAC.[1] The tetraethylene glycol (PEG4) chain in this molecule offers several distinct advantages.[4]

  • Enhanced Solubility and Permeability : PROTACs are often large molecules that fall outside Lipinski's "rule of five," posing challenges for solubility and cell permeability. The hydrophilic PEG4 chain improves the overall water solubility of the final PROTAC conjugate, which can enhance its absorption and distribution in biological systems.[1][4][6]

  • Optimal Geometry for Ternary Complex Formation : The length and flexibility of the linker are crucial for enabling the simultaneous binding of the PROTAC to both the POI and the E3 ligase, forming a productive ternary complex. The PEG4 linker provides a flexible chain of optimal length for many target systems.[4]

  • Biocompatibility : PEG is a well-known biocompatible polymer, reducing the potential for immunogenicity of the final conjugate.[1]

Part 3: The Reactive Handle — Tosyl Group

The terminal p-toluenesulfonyl (tosyl or Ts) group is the molecule's chemical gateway for conjugation.

  • Excellent Leaving Group : The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.[12][13] This property makes the terminal methylene group to which it is attached highly susceptible to nucleophilic attack.[14][15]

  • Versatile Conjugation Chemistry : The tosyl group readily reacts with a variety of nucleophiles, most commonly primary or secondary amines (-NH2) and hydroxyl groups (-OH) found on POI ligands, via an SN2 reaction.[6][13] This provides a straightforward and high-yielding method for the final PROTAC assembly.

Physicochemical Properties

A clear understanding of the molecule's properties is essential for its effective use in synthesis and for characterizing the final product.

PropertyValueSource
Molecular Formula C₃₈H₅₂N₄O₁₀S₂[6]
Molecular Weight 788.97 g/mol [6]
CAS Number 2839806-91-4[6]
Appearance White to off-white solidVendor Data
Solubility Soluble in DMSO, DMFVendor Data
Storage Store at -20°C for long-term stability[9]

Application in PROTAC Synthesis: A Methodological Guide

The primary application of (S, R, S)-AHPC-PEG4-tosyl is the final-step synthesis of a VHL-recruiting PROTAC. Below is a generalized, step-by-step protocol for conjugating this reagent to a POI ligand containing a primary amine.

Experimental Protocol: PROTAC Synthesis via Nucleophilic Substitution

This protocol describes the reaction of (S, R, S)-AHPC-PEG4-tosyl with a hypothetical POI ligand, "POI-NH₂".

  • Reagent Preparation :

    • Dissolve POI-NH₂ (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, ACN). The choice of solvent is critical; it must fully dissolve all reactants and not participate in the reaction.

    • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents). Causality: The base is required to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the p-toluenesulfonic acid byproduct that forms during the reaction.[16]

  • Reaction Initiation :

    • In a separate vial, dissolve (S, R, S)-AHPC-PEG4-tosyl (1.1 equivalents) in a minimal amount of the same anhydrous solvent. A slight excess of the tosyl reagent ensures complete consumption of the more valuable POI ligand.

    • Add the (S, R, S)-AHPC-PEG4-tosyl solution dropwise to the stirring solution of POI-NH₂ and base at room temperature.

  • Reaction Monitoring :

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: This step is crucial to ensure the reaction is proceeding as expected. LC-MS allows for the direct observation of the consumption of starting materials and the formation of the desired product mass, confirming the success of the conjugation.

  • Work-up and Purification :

    • Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC molecule.

  • Characterization :

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.

Workflow Diagram: PROTAC Synthesis

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction & Monitoring cluster_purify 3. Purification & Analysis A Dissolve POI-NH₂ (1 eq) in anhydrous DMF B Add DIPEA base (2-3 eq) A->B D Combine solutions, stir at RT-50°C B->D C Dissolve (S,R,S)-AHPC-PEG4-tosyl (1.1 eq) in DMF C->D E Monitor by LC-MS for product mass formation D->E F Aqueous work-up & extraction E->F G Purify by preparative HPLC F->G H Characterize by NMR, HRMS Confirm >95% purity G->H

Caption: Workflow for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-tosyl.

Mechanism of Action: From Ternary Complex to Protein Degradation

A PROTAC synthesized from (S, R, S)-AHPC-PEG4-tosyl leverages the cellular UPS to eliminate a target protein.

  • Ternary Complex Formation : The PROTAC molecule acts as a molecular bridge, simultaneously binding to the POI via its specific ligand and to the VHL E3 ligase via the (S, R, S)-AHPC moiety. This forms a key POI-PROTAC-VHL ternary complex.

  • Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin proteins from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in another degradation cycle.[3]

Signaling Pathway Diagram: PROTAC Mechanism of Action

G cluster_ternary 1. Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC ((S,R,S)-AHPC-PEG4-POI Ligand) POI->PROTAC Binds POI Ligand PolyUb Poly-Ubiquitinated POI POI->PolyUb Ub Ubiquitin VHL VHL E3 Ligase VHL->PROTAC Binds (S,R,S)-AHPC VHL->Ub Ub->PolyUb 2. Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome 3. Recognition & Degradation Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Summary

(S, R, S)-AHPC-PEG4-tosyl is a high-utility, tripartite chemical tool for the construction of VHL-recruiting PROTACs. Its design thoughtfully combines a potent, stereospecific VHL ligand with a solubilizing PEG linker and a versatile reactive tosyl group. This combination streamlines the synthesis of novel protein degraders, empowering researchers to rapidly advance their TPD programs. Understanding the distinct role of each component is key to its successful application and to the rational design of the next generation of potent and selective protein-degrading therapeutics.

References

  • Protac Linker. SINOPEG. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Applications of Targeted Protein Degradation in Drug Discovery. ResearchGate. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Tosylate PEG, Tos PEG, Ts PEG. AxisPharm. [Link]

  • Targeted protein degradation: mechanisms, strategies and application. National Institutes of Health (NIH). [Link]

  • PROTAC PEG Linkers. JenKem Technology USA. [Link]

  • Tosylate. Bartleby.com. [Link]

  • Applications of Targeted Protein Degradation in Drug Discovery. crimsonpublishers.com. [Link]

  • (S, R, S)-AHPC-PEG6-Tos. AxisPharm. [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Targeted Protein Degradation Solutions. Aragen Life Sciences. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]

Sources

Exploratory

(S, R, S)-AHPC-PEG4-tosyl CAS number and molecular weight

Part 1: Identity & Technical Specifications (S, R, S)-AHPC-PEG4-tosyl is a high-purity, functionalized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It function...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Identity & Technical Specifications

(S, R, S)-AHPC-PEG4-tosyl is a high-purity, functionalized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as an electrophilic building block, enabling the rapid conjugation of a target protein ligand via nucleophilic substitution.

Core Identity Data
ParameterSpecification
Common Name (S, R, S)-AHPC-PEG4-tosyl
CAS Number 2839806-91-4
Molecular Weight 788.97 g/mol
Chemical Formula C₃₈H₅₂N₄O₁₀S₂
Purity ≥ 95% (HPLC)
Solubility DMSO, DMF, DCM (Low solubility in water/alcohols)
Appearance White to off-white solid
Stability Hygroscopic; store at -20°C under inert atmosphere
Structural Architecture

This molecule is a tripartite conjugate composed of three distinct functional domains:

  • VHL Ligand ((S,R,S)-AHPC): A high-affinity ligand (VH032 derivative) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The specific (S,R,S) stereochemistry is critical for optimal binding affinity to the VHL protein.

  • PEG4 Linker: A tetra-ethylene glycol spacer that provides thermodynamic flexibility and improved water solubility, reducing the "grease" factor often associated with PROTACs.

  • Tosyl Group (p-Toluenesulfonyl): An excellent leaving group activated for S_N2 nucleophilic substitution, allowing for precise attachment to amine- or thiol-bearing Target Protein Ligands (POI ligands).

Part 2: Mechanism of Action (PROTAC Assembly)

The primary utility of (S, R, S)-AHPC-PEG4-tosyl is to serve as the "engine" and "chassis" of a PROTAC molecule. By reacting the tosyl end with a ligand specific to a disease-causing protein, researchers create a bifunctional molecule.

Mechanism:

  • Ternary Complex Formation: The PROTAC binds the Target Protein (POI) and the VHL E3 Ligase simultaneously.

  • Ubiquitination: The E3 ligase recruits an E2 enzyme, transferring ubiquitin to surface lysines on the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

Diagram: PROTAC Mechanism of Action[2]

PROTAC_Mechanism PROTAC PROTAC (Synthesized from AHPC-PEG4-tosyl) VHL VHL E3 Ligase PROTAC->VHL Recruits POI Target Protein (POI) PROTAC->POI Binds VHL->POI Proximity Induction Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Poly-ubiquitination

Caption: The PROTAC molecule bridges the E3 Ligase and Target Protein, inducing ubiquitination and subsequent proteasomal degradation.[2][3][4][5]

Part 3: Experimental Protocol (Conjugation)

Objective: Synthesize a functional PROTAC by displacing the tosyl group with a primary amine-containing Target Protein Ligand (POI-NH₂).

Pre-requisites:

  • (S, R, S)-AHPC-PEG4-tosyl (1 eq)[6]

  • Target Ligand-NH₂ (1.0 – 1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA

  • Solvent: Anhydrous DMF or DMSO

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation of Reactants:

    • Dissolve the Target Ligand-NH₂ (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add Base (Cs₂CO₃, 2.0 eq) to the solution. Note: If the ligand is a salt (e.g., HCl salt), increase base to 3.0 eq.

  • Activation:

    • Stir the ligand/base mixture at Room Temperature (RT) for 15 minutes to ensure deprotonation of the amine.

  • Coupling Reaction:

    • Dissolve (S, R, S)-AHPC-PEG4-tosyl (1.0 eq) in a minimal volume of anhydrous DMF.

    • Add the tosyl solution dropwise to the ligand mixture.

    • Critical Control: Flush the vial with inert gas (N₂/Ar) and seal tightly. Humidity can hydrolyze the tosyl ester.

  • Incubation:

    • Heat the reaction to 60°C for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS every 2 hours. Look for the disappearance of the Tosyl precursor mass (m/z ~789) and appearance of the Product mass (MW = Ligand + 617 - HCl).

  • Work-up & Purification:

    • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash: Wash 3x with water (to remove DMF) and 1x with Brine.

    • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify via Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: Dissolve POI-Ligand (Amine Nucleophile) Base Add Base (Cs2CO3 or DIPEA) Start->Base Add_Linker Add (S,R,S)-AHPC-PEG4-tosyl (Anhydrous DMF) Base->Add_Linker Heat Heat to 60°C (4-16 Hours) Add_Linker->Heat QC_Check LC-MS Check: Disappearance of m/z 789? Heat->QC_Check QC_Check->Heat No (Continue Stirring) Workup Extraction (EtOAc/H2O) & Prep-HPLC QC_Check->Workup Yes Final Final PROTAC Product Workup->Final

Caption: Logical workflow for the S_N2 conjugation of the VHL linker to a target ligand.

Part 4: Quality Control & Troubleshooting

To ensure scientific integrity, every synthesized batch must undergo the following validation steps.

IssueProbable CauseCorrective Action
Hydrolysis of Tosyl Water in solvent/atmosphere.Use strictly anhydrous DMF; store reagents in a desiccator.
Low Yield Steric hindrance on POI amine.Switch to a stronger base (NaH) or increase temperature to 80°C (monitor stability).
Epimerization Excessive heat/base.The AHPC moiety has chiral centers. Avoid temperatures >90°C. Verify stereochemistry via Chiral HPLC if activity is low.
Incomplete Reaction Tosyl is a good leaving group but slower than halides.Add Potassium Iodide (KI, 0.1 eq) to generate the transient, more reactive alkyl iodide in situ (Finkelstein condition).
Analytical Validation[7]
  • 1H NMR (DMSO-d6): Verify the diagnostic peaks of the VHL ligand (thiazole proton ~8.9 ppm) and the disappearance of the aromatic tosyl doublet (~7.4 & 7.8 ppm).

  • LC-MS: Confirm mass purity >95%. The PEG region often shows a characteristic polymeric distribution if degradation occurs; a single sharp peak is desired.

References

  • Frost, J., et al. (2016). Structure-Activity Relationships of VHL Ligands. Journal of Medicinal Chemistry. (Contextual grounding for AHPC stereochemistry).
  • Testa, A., et al. (2020). Design and Synthesis of VHL-Based PROTACs. Methods in Molecular Biology.

Sources

Foundational

Technical Guide: The Strategic Advantage of Tosylate Leaving Groups in PROTAC Linker Synthesis

Executive Summary In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a structural bridge; it is a determinant of physicochemical properties, permeability, and degradation efficiency....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a structural bridge; it is a determinant of physicochemical properties, permeability, and degradation efficiency.[1][2] While alkyl halides (iodides/bromides) are traditional electrophiles for alkylation, the p-toluenesulfonate (tosylate) group offers a superior strategic advantage for Polyethylene Glycol (PEG) linkers. This guide details the mechanistic, purification, and analytical benefits of the "Tosylate Strategy," providing a robust framework for high-fidelity linker synthesis.

The "Invisible Linker" Challenge in PROTAC Design

Most PROTAC linkers are derived from PEG chains to improve water solubility. However, standard PEG precursors present two significant synthetic hurdles:

  • Lack of UV Chromophore: PEG chains are UV-silent. They cannot be monitored by standard UV-vis detectors (254 nm) during HPLC or Flash Chromatography, forcing reliance on destructive staining (e.g., Iodine, Ninhydrin) or complex detectors (ELSD/CAD).

  • Physical State: Short-to-medium chain PEGs are viscous oils. They are difficult to weigh, transfer, and purify, often leading to "smearing" on silica columns.

The Tosylate Advantage: Mechanistic & Practical Analysis

Analytical Visibility (The UV Tag)

The introduction of the tosyl group (


) attaches an aromatic ring to the PEG chain. This transforms an "invisible" starting material into a UV-active species (

nm).
  • Impact: Enables real-time monitoring of reaction progress and precise fraction collection during purification.

  • Validation: A simple TLC plate under 254 nm UV light instantly verifies the presence of the linker, unlike the precursor alcohol or alkyl halide counterparts.

Purification via Crystallinity

Tosylation increases the molecular weight and rigidity of the linker.

  • The Effect: Many PEG-tosylates solidify into crystalline solids, whereas their halide analogs remain oils.

  • The Benefit: This allows for purification via recrystallization (e.g., from EtOAc/Hexanes) rather than laborious column chromatography. This is critical for scaling up linker synthesis without incurring massive solvent costs.

Tunable Reactivity (The Goldilocks Zone)

While triflates (-OTf) are more reactive, they are unstable and prone to hydrolysis. Halides (I/Br) are reactive but require harsh acidic conditions (HI/HBr) to synthesize from alcohols.

  • Tosylate Balance: The tosylate anion (

    
    ) is a weak base (conjugate acid 
    
    
    
    ), making it an excellent leaving group for
    
    
    reactions without the extreme instability of triflates.

Comparative Analysis: Leaving Group Profiles

The following table contrasts common leaving groups used in linker synthesis, highlighting why Tosylate is the preferred choice for PROTACs.

FeatureTosylate (-OTs) Iodide (-I) Mesylate (-OMs) Triflate (-OTf)
Leaving Group Ability Excellent (

)
Good (

)*
GoodSuperb (

)
UV Visibility High (Aromatic) NoneNoneNone
Physical State (PEG) Solid/Crystalline Oil/LiquidOil/LiquidOil/Liquid
Stability Stable at RTLight SensitiveStableMoisture Sensitive
Synthesis Conditions Mild (Base/DCM)Harsh (HI or

)
Mild (Base/DCM)Low Temp required

*Note: While Iodide is kinetically faster in some


 reactions, its synthesis and storage instability (oxidation to 

) make it less desirable for complex linker storage.

Strategic Workflow: Synthesis & Coupling

The following workflow describes the conversion of a mono-protected PEG alcohol to a PROTAC linker, followed by coupling to a ligand.

Diagram 1: The Tosylate PROTAC Workflow

PROTAC_Workflow Figure 1: Transformation of UV-silent PEG to active electrophile via Tosylation. PEG_OH PEG-Alcohol (Oil, UV-Silent) PEG_Ts PEG-Tosylate (Crystalline, UV-Active) PEG_OH->PEG_Ts Activation (DCM, 0°C -> RT) TsCl TsCl + Base (Reagent) TsCl->PEG_Ts PROTAC PROTAC Precursor (Coupled Product) PEG_Ts->PROTAC SN2 Coupling (K2CO3, MeCN) Ligand Ligand-Nucleophile (Warhead/E3 Binder) Ligand->PROTAC

[3][4]

Protocol A: Synthesis of PEG-Tosylate (Activation)

Objective: Convert HO-PEG(n)-R to TsO-PEG(n)-R.

  • Setup: Dissolve PEG-alcohol (1.0 equiv) in anhydrous DCM (

    
     M). Add Triethylamine (TEA, 1.5 equiv) or Pyridine.
    
  • Addition: Cool to

    
    C. Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Spot on TLC.[5] The product will be UV active.

  • Workup: Wash with

    
     HCl (to remove pyridine/TEA), then Brine. Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from hot EtOAc/Hexanes if solid, or pass through a short silica plug (eluting with DCM) if oil.

Protocol B: Coupling (Linker Attachment)

Objective: Couple TsO-PEG(n)-R to a Ligand (Phenol/Amine).

  • Setup: Dissolve Ligand (1.0 equiv) in anhydrous DMF or MeCN.

  • Deprotonation: Add

    
     (3.0 equiv) or 
    
    
    
    (for lower reactivity phenols). Stir for 30 mins.
  • Coupling: Add TsO-PEG(n)-R (1.1 equiv). Heat to

    
    C.
    
  • Monitoring: Monitor consumption of the UV-active Tosylate and formation of the new product spot.

Troubleshooting & Optimization

Diagram 2: Mechanistic Pathway & Side Reactions

Mechanism Figure 2: Competition between Substitution and Chlorination. Alcohol R-OH Intermediate Activated Complex Alcohol->Intermediate TsCl, Base Tosylate R-OTs (Good Leaving Group) Intermediate->Tosylate -HCl Chloride R-Cl (Dead End Byproduct) Tosylate->Chloride Cl- attack (Avoid this!) Product R-Nu (Substitution Product) Tosylate->Product Nucleophile (Nu-)

[6][7]

Critical Control Points[1][2]
  • Chlorination Byproduct: If using TEA/DCM, the chloride ion (

    
    ) released from TsCl can attack the newly formed Tosylate, creating an unreactive Alkyl Chloride (R-Cl).
    
    • Solution: Use DABCO or DMAP (catalytic) to accelerate tosylation, or switch to Pyridine as the solvent to scavenge

      
       effectively.
      
  • Bis-Tosylation: When activating diols (HO-PEG-OH), controlling mono-tosylation is difficult.

    • Solution: Use a stoichiometric excess of the diol (3-4 equiv) relative to TsCl, or use

      
       and KI as a catalyst system for selective mono-functionalization.
      

References

  • Leaving Group Ability & pKa Correl

    • Bates College Chemistry Resources.
  • Mechanistic Advantages of Sulfon

    • Master Organic Chemistry.
  • PROTAC Linker Design Str

    • Journal of Medicinal Chemistry.[6][8] "Current strategies for the design of PROTAC linkers: a critical review."

  • Purification of PEG Deriv

    • Organic Syntheses.[9] "Synthesis of PEG-Tosylate Derivatives."

Sources

Exploratory

Von Hippel-Lindau (VHL) protein ligands for targeted protein degradation

Executive Summary The Von Hippel-Lindau (VHL) tumor suppressor protein has transcended its role in hypoxia signaling to become a cornerstone of Targeted Protein Degradation (TPD). As the substrate recognition subunit of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Von Hippel-Lindau (VHL) tumor suppressor protein has transcended its role in hypoxia signaling to become a cornerstone of Targeted Protein Degradation (TPD). As the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL), VHL offers a distinct advantage for PROTAC® design: its ligands are generally smaller, more soluble, and possess distinct physicochemical properties compared to their Cereblon (CRBN) counterparts.[1]

This guide provides a rigorous technical analysis of VHL ligand engineering. We move beyond basic binding kinetics to explore the structural determinants of ternary complex formation, linker attachment strategies ("linkerology"), and validated protocols for biochemical and cellular assessment.[1]

Structural Mechanistics of the VHL E3 Ligase[2]

To engineer effective degraders, one must first master the recognition motif.[1] The VHL protein naturally binds Hypoxia-Inducible Factor 1


 (HIF-1

) via a post-translational modification: the hydroxylation of Proline 564.[1]
The Hydroxyproline (Hyp) Recognition Motif

The VHL binding pocket is evolutionarily tuned to recognize (2S,4R)-4-hydroxyproline (Hyp) .[1] This interaction is driven by a critical hydrogen bond network and hydrophobic contacts:[1]

  • Buried H-Bonds: The 4-hydroxy group of Hyp forms essential H-bonds with Ser111 and His115 deep within the VHL pocket.[1]

  • Hydrophobic Clamp: The pyrrolidine ring is sandwiched between Tyr98 and Trp88 (in some isoforms) or other hydrophobic residues, creating a "clamp" that stabilizes the ligand.[1]

  • N-Terminal Acetylation: In synthetic ligands like VH032, the acetyl group on the Left-Hand Side (LHS) mimics the peptide backbone, forming a water-mediated hydrogen bond that significantly boosts affinity.[1][2]

The CRL2^VHL Complex Architecture

VHL does not act alone. It is the substrate receptor recruited by the Elongin B/C heterodimer, which in turn binds Cullin 2 (Cul2) and Rbx1 to form the active E3 ligase.[1]

VHL_Complex cluster_0 Substrate Recognition cluster_1 Adaptor Module cluster_2 Catalytic Core VHL VHL Protein (Substrate Receptor) EloC Elongin C VHL->EloC Ligand VHL Ligand (e.g., VH032) Ligand->VHL High Affinity Binding (Kd < 200nM) EloB Elongin B EloC->EloB Cul2 Cullin 2 (Scaffold) EloC->Cul2 Rbx1 Rbx1 (RING Finger) Cul2->Rbx1 E2 E2-Ub (Conjugating Enzyme) Rbx1->E2 Recruitment

Figure 1: Architecture of the CRL2^VHL E3 Ubiquitin Ligase Complex.[1] The VHL ligand binds the receptor, which is structurally coupled to the catalytic machinery via Elongins.[1]

Ligand Chemistry & SAR: From Peptides to VH032

The transition from the native HIF-1


 peptide to the drug-like small molecule VH032  represents a masterclass in structure-based drug design (SBDD).[1]
The VH032 Series

Developed by the Ciulli group, VH032 is the gold standard VHL ligand.[1]

  • Core Scaffold: (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[1]

  • Key Modification: The introduction of the tert-leucine group on the LHS. The bulky tert-butyl group locks the ligand into a bioactive conformation, reducing the entropic penalty of binding.[1]

  • Affinity:

    
     nM.[1]
    
Next-Generation Ligands (VH298 & GNE7599)[1]
  • VH298: Introduces a cyano-cyclopropyl group, improving cell permeability and stabilizing VHL against thermal denaturation.[1] It acts as a chemical probe for VHL biology (blocking HIF-1

    
     degradation) rather than just a PROTAC anchor.[1]
    
  • GNE7599: A highly potent ligand (

    
     pM) developed by Genentech, utilizing a fluoro-hydroxyproline core to gain additional binding energy through dipole interactions.[1]
    
Linkerology: Where to Attach?

The "exit vector" is critical. Modifying the wrong position destroys binding affinity.

Attachment SiteDescriptionPros/Cons
LHS (Terminal Amide) Attachment to the tert-leucine amine.[1][2]Preferred. Solvent-exposed.[1] High tolerance for diverse linkers (PEG, alkyl, rigid pipers).[1]
RHS (Benzylic) Substitution on the phenyl ring.Challenging. Often induces steric clashes with Tyr98 unless carefully designed.
Phenolic Ether Ether linkage on the RHS phenyl.Viable. Used in "HaloPROTACs" and specific series, but less common than LHS.[1]

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data requires robust controls . The following protocols are designed for reproducibility and high signal-to-noise ratios.

Protocol A: VHL Fluorescence Polarization (FP) Binding Assay

Objective: Determine the


 of a novel PROTAC or ligand by displacing a fluorescent tracer.

Materials:

  • Protein: Recombinant VHL/EloB/EloC complex (purity >90%).

  • Tracer: BODIPY-FL-VH032 (Excitation 485 nm / Emission 528 nm).[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.[1] Note: DTT is crucial to prevent oxidation of surface cysteines.[1]

Workflow:

  • Protein Titration (Optimization Phase): Determine the

    
     of the tracer. Fix tracer at 10 nM and titrate VHL complex (0.1 nM to 1 
    
    
    
    M). Select a protein concentration near the
    
    
    (typically 20–50 nM) for the competition assay.
  • Compound Preparation: Prepare 10-point serial dilutions of your test compounds in 100% DMSO.

  • Plate Setup (384-well black low-binding):

    • Transfer 0.5

      
      L of compound to wells.
      
    • Add 10

      
      L of VHL protein solution (2x concentration).
      
    • Incubate 15 mins at RT (allows compound to access pocket).

    • Add 10

      
      L of Tracer solution (2x concentration).
      
  • Readout: Incubate 30–60 mins at RT in the dark. Measure FP (mP units).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]

Troubleshooting:

  • High Background: Check for compound autofluorescence.

  • Low Window: Ensure tracer is >80% bound at the chosen protein concentration.

Protocol B: Cellular Degradation Screening (HiBiT/Western)

Objective: Validate degradation of the Target Protein (POI) in live cells.[3]

Workflow Visualization:

Degradation_Workflow cluster_analysis Readout Options Step1 Cell Seeding (HEK293 or HeLa) Step2 Compound Treatment (Dose Response: 1nM - 10µM) Step1->Step2 Step3 Incubation (4h - 24h) Step2->Step3 WB Western Blot (Endogenous Protein) Step3->WB HiBiT HiBiT Lytic Assay (Tagged Protein) Step3->HiBiT Step4 Data Normalization (% Degradation vs DMSO) WB->Step4 HiBiT->Step4

Figure 2: Cellular Degradation Screening Workflow. Comparison of Western Blot (gold standard for endogenous targets) and HiBiT (high-throughput for tagged targets).[1]

Critical Control: Always include a VHL-negative control (e.g., the epimer of VH032, which does not bind VHL) to confirm that degradation is VHL-dependent and not an off-target artifact.[1]

Comparative Ligand Profiling

The following table summarizes key VHL ligands available for PROTAC synthesis.

LigandBinding Affinity (

)
Molecular WeightKey FeaturePrimary Application
VH032 ~185 nM472.6 DaHigh specificity, "Standard"General PROTAC design
VH298 ~50–60 nM525.6 DaCell permeable, VHL stabilizerChemical Probe, PROTACs
GNE7599 0.5 nM~600 DaUltra-high affinityLow-concentration degraders
VH101 < 1

M
SmallerSimplified structureFragment-based design

Data aggregated from biochemical assays (FP/SPR) reported in literature [1, 2].

References

  • Buckley, D. L., et al. (2012).[1] Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules.[1][2][4][5][6][7][8] Journal of the American Chemical Society. Link

  • Frost, J., et al. (2016).[1] Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition.[1] Nature Communications. Link

  • Diehl, C. J., & Ciulli, A. (2022).[1] Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.[1][2][4][5][8][9][10] Chemical Society Reviews. Link

  • BPS Bioscience. VHL Binding Assay Kit Protocol. Link

  • Genentech/Roche. (2024). Patent disclosures regarding GNE7599 and fluoro-hydroxyproline derivatives. (Referenced via Journal of Medicinal Chemistry reviews on VHL ligands).

Sources

Foundational

The Definitive Guide to VHL-Recruiting PROTACs: Mechanism, Kinetics, and Validation

Topic: Mechanism of Action for VHL-Recruiting PROTACs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The CRL2-VHL Axis The von Hippel-Linda...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action for VHL-Recruiting PROTACs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The CRL2-VHL Axis

The von Hippel-Lindau (VHL) tumor suppressor protein functions as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL). In the context of Targeted Protein Degradation (TPD), VHL-recruiting PROTACs (Proteolysis Targeting Chimeras) hijack this system to ubiquitinate non-native substrates (Proteins of Interest, POI).[1] Unlike traditional inhibition, which requires high occupancy, this mechanism is catalytic and event-driven.

This guide dissects the molecular choreography of VHL-mediated degradation, the thermodynamic principles of ternary complex formation, and the rigorous experimental workflows required to validate these degraders.

Molecular Mechanism: The Ubiquitination Cascade

The VCB-Cul2 Complex

VHL does not function in isolation.[2] It forms a stable heterotrimeric complex known as VCB (VHL-Elongin C-Elongin B).

  • VHL (β-domain): The substrate recognition module.[2][3] It naturally binds the hydroxyproline (Hyp) residue of HIF-1α.

  • Elongin C (EloC) & Elongin B (EloB): Adaptor proteins that link VHL to the Cullin 2 (Cul2) scaffold.[2]

  • Rbx1: The RING finger protein recruited by Cul2, which binds the E2 ubiquitin-conjugating enzyme.[2]

The Hijack Mechanism

A VHL-recruiting PROTAC acts as a heterobifunctional bridge.[1] One end binds the VHL β-domain (mimicking the Hyp residue of HIF-1α), while the other binds the POI. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to surface lysines on the POI.

Diagram 1: The VHL-Mediated Ubiquitination Pathway

This diagram illustrates the recruitment of the E2-Ubiquitin conjugate to the POI via the PROTAC-bridged VCB-Cul2 complex.

VHL_Pathway cluster_E3 CRL2-VHL Complex VHL VHL Protein (Substrate Recognition) EloCB Elongin B/C (Adaptor) VHL->EloCB PROTAC PROTAC Molecule VHL->PROTAC Binds (Ligand A) Cul2 Cullin 2 (Scaffold) EloCB->Cul2 Rbx1 Rbx1 (RING) Cul2->Rbx1 E2 E2 Enzyme (Ubiquitin Loaded) Rbx1->E2 Recruits Ub Ubiquitin E2->Ub POI Protein of Interest (Substrate) Ub->POI Poly-Ubiquitination PROTAC->POI Binds (Ligand B) Proteasome 26S Proteasome POI->Proteasome Degradation

Caption: The CRL2-VHL complex recruits an E2 enzyme to ubiquitinate a PROTAC-tethered Protein of Interest (POI), marking it for proteasomal degradation.

Thermodynamics & Kinetics: The Ternary Complex

The efficiency of a PROTAC is not solely defined by its binding affinity (


) to the target or ligase. It is defined by the stability and population of the Ternary Complex  (POI : PROTAC : VHL).
Cooperativity ( )

Cooperativity defines whether the protein-protein interactions (PPIs) induced by the PROTAC are favorable.



  • 
     (Positive Cooperativity):  The PROTAC creates a "molecular glue" effect, where the VHL-POI interface stabilizes the complex. This is highly desirable (e.g., MZ1 degrader).
    
  • 
     (Negative Cooperativity):  Steric clashes between VHL and the POI destabilize the complex.
    
The Hook Effect

At high PROTAC concentrations, the formation of binary complexes (POI-PROTAC and VHL-PROTAC) outcompetes the formation of the productive ternary complex. This results in a bell-shaped dose-response curve, a hallmark of PROTAC pharmacology.

Diagram 2: Ternary Complex Equilibrium & The Hook Effect

Visualizing the three-body equilibrium and the autoinhibition zone.

Hook_Effect Free Free Components (POI + PROTAC + VHL) Binary_POI Binary Complex (POI-PROTAC) Free->Binary_POI Low [PROTAC] Binary_VHL Binary Complex (VHL-PROTAC) Free->Binary_VHL Low [PROTAC] Ternary Productive Ternary Complex (POI-PROTAC-VHL) Binary_POI->Ternary + VHL Binary_VHL->Ternary + POI Hook Hook Effect Zone (Saturation with Binary Complexes) Ternary->Hook Excess [PROTAC] (Autoinhibition)

Caption: Equilibrium shifts from productive ternary complexes to non-productive binary complexes at high PROTAC concentrations (The Hook Effect).

Strategic Design: VHL vs. CRBN[4][5][6][7]

Selecting VHL as the E3 ligase recruiter involves distinct trade-offs compared to Cereblon (CRBN).

Table 1: Comparative Analysis of VHL and CRBN Recruiters

FeatureVHL (Von Hippel-Lindau)CRBN (Cereblon)
Ligand Type Hydroxyproline mimetics (e.g., VH032, VH298)Thalidomide analogs (IMiDs)
Physicochemical Higher MW (~400-500 Da), more polar.Lower MW (~250 Da), more lipophilic.
Selectivity High.[3][4] Binds specifically to VHL.Moderate. IMiDs can degrade neosubstrates (e.g., IKZF1/3).
Expression Ubiquitous, but variable levels.Ubiquitous, but can be downregulated in resistance.
Pros "Cleaner" degradation profile (fewer off-targets).Better cell permeability; smaller chemical footprint.
Cons Exit vectors can be challenging; lower permeability.[]Teratogenicity risk; potential for IMiD-driven off-targets.

Expert Insight: For VHL ligands, the "exit vector" (the attachment point for the linker) is critical. In VH032-based PROTACs, the linker is typically attached to the terminal amine of the ligand, which points toward the solvent and allows reach to the POI.

Experimental Validation Protocols

Trustworthy data requires self-validating experimental design. The following protocols include mandatory controls to prove the mechanism of action.

Protocol A: Ternary Complex Formation (TR-FRET)

Objective: Quantify the cooperativity and stability of the POI-PROTAC-VHL complex in solution.

Reagents:

  • Biotinylated POI.

  • His-tagged VCB protein complex.

  • Europium-labeled anti-His antibody (Donor).

  • Streptavidin-APC or ULight (Acceptor).

  • PROTAC compound.[3][][6][7][8][9][10][11][12][13][14][15]

Step-by-Step Methodology:

  • Preparation: Dilute PROTAC in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT) to create a concentration series (e.g., 10 µM to 0.1 nM).

  • Binary Control (Self-Validation): Prepare a parallel plate with only Biotin-POI + PROTAC (no VHL) to ensure the compound does not quench fluorescence or interfere with the donor/acceptor directly.

  • Assembly: Mix Biotin-POI (final 10 nM), His-VCB (final 10 nM), and PROTAC dilutions in a 384-well plate.

  • Detection: Add Eu-anti-His antibody (2 nM) and Streptavidin-APC (10 nM). Incubate for 60 minutes at RT in the dark.

  • Readout: Measure TR-FRET signal (Excitation: 337 nm; Emission: 615 nm & 665 nm). Calculate HTRF Ratio (

    
    ).
    
  • Analysis: Plot Ratio vs. log[PROTAC]. A bell-shaped curve indicates ternary complex formation. The width and height of the curve correlate with cooperativity (

    
    ).
    
Protocol B: Cellular Degradation & Mechanistic Rescue

Objective: Confirm that POI depletion is due to VHL-mediated proteasomal degradation, not transcriptional downregulation.

Methodology:

  • Seeding: Seed cells (e.g., HeLa or HEK293) at 70% confluency.

  • Treatment Groups:

    • Vehicle: DMSO only.

    • PROTAC: Dose-response (e.g., 10 nM - 10 µM).

    • Control 1 (Proteasome Inhibition): Pre-treat with MG132 (10 µM) for 1 hour, then add PROTAC. Result: Degradation should be blocked.

    • Control 2 (Neddylation Inhibition): Pre-treat with MLN4924 (1 µM). Result: Degradation should be blocked (prevents VHL activation).

    • Control 3 (Competition): Co-treat with excess free VH032 (10-50 µM). Result: Degradation should be rescued (competitively blocks VHL recruitment).

  • Lysis & Blotting: Lyse cells after 6–24 hours. Perform Western Blot for POI, VHL (loading control), and GAPDH/Actin.

  • Quantification: Normalize POI band intensity to loading control. Calculate

    
     (concentration for 50% degradation) and 
    
    
    
    (maximum degradation depth).
Diagram 3: Validation Workflow

A logical flowchart for validating a VHL PROTAC hit.

Validation_Workflow Start Hit Identification (Binder + VHL Ligand) Biophysics Biophysical Validation (TR-FRET / SPR) Start->Biophysics Check Ternary Complex Cellular Cellular Degradation (Western Blot / HiBiT) Biophysics->Cellular If Ternary Formed Mechanistic Mechanistic Rescue (MG132 / MLN4924 / Competition) Cellular->Mechanistic Determine DC50 Decision Is Degradation Rescued? Mechanistic->Decision Valid Validated VHL PROTAC Decision->Valid Yes (Rescue Observed) Invalid Off-Target / Non-Specific Decision->Invalid No (Degradation Persists)

Caption: Step-by-step decision tree for validating VHL-dependency in PROTAC candidates.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. Journal of the American Chemical Society.

  • Roy, M. J., et al. (2019).[3] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.

  • Hughes, S. J., & Ciulli, A. (2017). Molecular Recognition of Ternary Complexes: A New Dimension in the Structure-Based Design of Chemical Degraders. Essays in Biochemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for N-Alkylation via Tosylate Displacement

Abstract & Strategic Utility The displacement of p-toluenesulfonate (tosylate) esters by amines is a cornerstone transformation in medicinal chemistry for constructing C-N bonds.[1] While alkyl halides are traditional el...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The displacement of p-toluenesulfonate (tosylate) esters by amines is a cornerstone transformation in medicinal chemistry for constructing C-N bonds.[1] While alkyl halides are traditional electrophiles, tosylates offer distinct advantages: they are crystalline, non-volatile, and derived directly from alcohols with retention of stereochemistry (prior to displacement).[1] However, this


 reaction often suffers from competing elimination (E2) pathways or stalling due to steric hindrance.[1] This guide provides a scientifically grounded framework for optimizing these reactions, moving beyond "trial and error" to rational condition selection.

Mechanistic Foundation

To optimize the reaction, one must control the transition state energy and trajectory.[1] The reaction follows a bimolecular nucleophilic substitution (


) mechanism.[1]
The Kinetic Pathway

The amine nucleophile attacks the antibonding orbital (


) of the C-O bond.[1] The tosylate group (

of conjugate acid

) is an excellent leaving group due to resonance stabilization of the negative charge on the sulfonate.[1]

Key Stereochemical Consequence: Because the nucleophile attacks from the backside (


 relative to the leaving group), inversion of configuration (Walden Inversion)  is observed at chiral centers.[1] A generic 

-secondary tosylate will yield an

-amine.[1]
Visualization: Reaction Mechanism

The following diagram illustrates the concerted transition state and the necessity of base to scavenge the proton from the resulting ammonium species.[1]

SN2_Mechanism Reactants Amine (Nuc) + R-OTs TS Transition State [Nuc...C...OTs]‡ Reactants->TS Heat/Solvent Intermediate Ammonium Salt [R-NH2(+)-R'] + OTs(-) TS->Intermediate Bond Formation Product Secondary Amine (Inverted Config) Intermediate->Product Base (-H+) BaseStep Base Deprotonation BaseStep->Intermediate Auxiliary Base

Figure 1: Mechanistic flow of amine-tosylate displacement showing the critical ammonium intermediate.[1]

Critical Parameters & Decision Matrix

Success depends on balancing nucleophilicity against basicity to favor Substitution (


) over Elimination (

).[1]
Solvent Selection

Solvent choice dictates the reaction rate by stabilizing/destabilizing the transition state.[1]

Solvent ClassExamplesSuitabilityRationale
Polar Aprotic Acetonitrile (MeCN) Excellent Good balance of solubility and dipole; easy workup (low BP).[1]
Polar Aprotic DMF, DMSO High Essential for hindered substrates.[1] High dielectric constant dissociates ion pairs, accelerating

.[1] Harder to remove.
Protic Ethanol, WaterModerateCan solvate the nucleophile (amine), reducing reactivity (H-bonding cage).[1] Used in "green" protocols or for very reactive amines.[1]
Non-Polar Toluene, DCMPoorGenerally too slow unless using phase transfer catalysis.[1]
Base Selection

The base neutralizes the generated acid (HOTs).[1]

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Preferred.[1] They act as HCl scavengers without being soluble enough to promote elimination aggressively.[1]
    
    
    ("Cesium Effect") is superior for macrocyclizations or difficult substrates due to higher solubility.[1]
  • Tertiary Amines (TEA, DIPEA): Use with caution.[1] They can act as nucleophiles themselves (quaternization) or promote E2 elimination if the substrate is hindered.[1]

The "Finkelstein" Modification (Catalysis)

For unreactive tosylates, adding Sodium Iodide (NaI) (0.1 - 1.0 eq) is the "nuclear option."[1]

  • Mechanism:

    
     displaces 
    
    
    
    to form an Alkyl Iodide (R-I).[1]
  • Benefit: Iodide is a better leaving group than tosylate and a better nucleophile, accelerating the overall rate.[1]

Optimized Experimental Protocols

Method A: Standard Conditions (Primary/Unencumbered Secondary)

Best for: Primary tosylates, reactive amines, routine synthesis.[1]

  • Setup: Charge a round-bottom flask with the Tosylate (1.0 equiv).

  • Solvent: Add Acetonitrile (MeCN) [0.2 M concentration].

  • Base: Add

    
      (1.5 - 2.0 equiv).
    
  • Nucleophile: Add the Amine (1.2 - 1.5 equiv).[1]

  • Reaction: Heat to Reflux (

    
    )  for 4–16 hours. Monitor by TLC/LCMS.[1]
    
  • Workup: Cool to RT. Filter off solids (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    /KOTs).[1] Concentrate filtrate.[1] Partition residue between EtOAc and Water.[1] Dry organic layer (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    ) and concentrate.[1]
Method B: The "Hard Case" Protocol (Hindered/Unreactive)

Best for: Secondary tosylates, aniline nucleophiles, or when Method A fails.[1]

  • Setup: Use a pressure vial or microwave tube.

  • Solvent: Dissolve Tosylate (1.0 equiv) in Anhydrous DMF or DMSO [0.5 M].

  • Catalyst: Add NaI (0.2 equiv).[1] Note: If very sluggish, use 1.0 equiv.

  • Base: Add DIPEA (2.0 equiv) or

    
      (1.5 equiv).
    
  • Nucleophile: Add Amine (2.0 - 3.0 equiv).

  • Reaction: Heat to

    
      (Oil bath) or 
    
    
    
    (Microwave, 30-60 mins).
  • Workup (Critical for DMF/DMSO): Dilute with excess Water/Brine (10x volume).[1] Extract with

    
     or EtOAc (3x).[1] Wash combined organics with water (2x) to remove residual DMF.[1]
    

Workflow Decision Tree

Use this logic flow to select the correct protocol and avoid side reactions.

DecisionTree Start Start: R-OTs + Amine SubstrateType Is Substrate Primary or Secondary? Start->SubstrateType Primary Primary SubstrateType->Primary Secondary Secondary (Hindered) SubstrateType->Secondary MethodA Method A: MeCN, K2CO3, Reflux Primary->MethodA EliminationRisk Is Beta-Elimination Likely? (Beta-hydrogens present?) Secondary->EliminationRisk UseFinkelstein Method B + NaI: DMF, NaI (cat), 80-100°C EliminationRisk->UseFinkelstein Low Risk MildMethod Mild Method: DMSO, RT to 50°C No strong base EliminationRisk->MildMethod High Risk (Avoid Heat)

Figure 2: Decision matrix for selecting reaction conditions based on substrate sterics and elimination risk.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Nucleophile too weak or Steric hindrance.[1]Switch solvent to DMSO (highly polar).[1] Add NaI (0.5 eq).[1] Increase Temp to

.
Elimination Product (Alkene) Base too strong or Temp too high.[1]Switch base to

or

.[1] Lower temp. Use a less bulky amine if possible.[1]
Hydrolysis (Alcohol formation) Wet solvent.[1]Use Anhydrous solvents.[1] Ensure base is dry.[1]
Dialkylation (Tertiary Amine) Primary amine product reacts again.[1]Use a large excess of the Amine (5-10 equiv) or use a protecting group strategy (e.g., displace with Azide, then reduce).[1]

References

  • Mechanism & Kinetics: Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] [1]

  • General Protocol (Ethanol/Reflux): Experimental Supporting Information, Organic & Biomolecular Chemistry, Royal Society of Chemistry. (See Procedure for Amination).

  • Finkelstein/Iodide Catalysis: Synthesis of N-Tosyl Allylic Amines. J. Org.[1][2] Chem. (ACS).[1] [1]

  • Tosylate Preparation & Reactivity: Alcohol to Tosylate using Tosyl Cl.[1][3] Organic Chemistry Portal / Organic Syntheses.

  • Microwave Acceleration: Microwave-Assisted Organic Synthesis. ResearchGate Discussions & Protocols.

Sources

Application

Application Note: Precision Synthesis of VHL-Based PROTACs Utilizing PEG-Tosyl Linkers

Displacement Chemistry in Heterobifunctional Degrader Synthesis Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) requires the precise conjugation of an E3 ligase ligand to a target protein li...

Author: BenchChem Technical Support Team. Date: February 2026


 Displacement Chemistry in Heterobifunctional Degrader Synthesis

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) requires the precise conjugation of an E3 ligase ligand to a target protein ligand via a linker.[1][2] While "Click" chemistry (CuAAC) is popular, it leaves a rigid triazole scar that can negatively impact the physicochemical properties of the final degrader.

This guide details the alkylation strategy using PEG-Tosylate (Tosyl) linkers. This method generates flexible, hydrolytically stable ether or amine linkages without introducing aromatic rings into the linker chain. We focus specifically on recruiting the Von Hippel-Lindau (VHL) E3 ligase using the industry-standard VH032 ligand architecture.

Key Technical Advantages:

  • Atom Economy: Avoids the molecular weight penalty of triazole/amide coupling reagents.

  • Flexibility: Preserves the entropic freedom of the PEG chain, essential for "wrapping" around the target-E3 interface.

  • Scalability: Tosyl displacement is robust and amenable to gram-scale synthesis.

Strategic Retro-Synthesis & Design

Before initiating synthesis, the "Linkerology" must be defined. The choice of a Tosyl leaving group implies a nucleophilic substitution (


) mechanism.
The Convergent Workflow

We recommend a Linear-Convergent approach. Do not attempt to link two complex ligands with a bis-tosylate PEG in one pot; this leads to uncontrollable polymerization.

Recommended Route:

  • Phase A: Alkylation of the VHL Ligand (Nucleophile) with a Heterobifunctional Linker (Electrophile: Tosyl-PEG-Boc).

  • Phase B: Deprotection of the Linker terminus.

  • Phase C: Conjugation to the Target Protein Ligand (Warhead).

Visualizing the Pathway

The following diagram illustrates the critical decision nodes in the synthetic pathway.

PROTAC_Workflow VHL VHL Ligand (Nucleophile: -NH2/-OH) Intermediate Intermediate A (VHL-PEG-NHBoc) VHL->Intermediate SN2 Alkylation (DMF, 60°C) Linker Heterobifunctional Linker (TsO-PEG-NHBoc) Linker->Intermediate Deprotect Deprotection (TFA/HCl) Intermediate->Deprotect Amine Free Amine (VHL-PEG-NH2) Deprotect->Amine -Boc Final Final PROTAC Amine->Final Amide Coupling or SNAr Warhead Target Ligand (Activated Ester/Halide) Warhead->Final

Figure 1: The Linear-Convergent synthetic route prevents homobifunctional byproducts and allows for intermediate purification.

Materials & Preparation

Critical Reagents
  • VHL Ligand: VH032-amine or VHL-phenol derivatives. (Note: The hydroxyproline core is stereochemically sensitive).

  • Linker:

    
    -Tosyl-
    
    
    
    -Boc-amino PEG(n).
    • Purity Note: Use monodisperse PEGs (

      
      ) rather than polydisperse mixtures to simplify SAR analysis.
      
  • Solvents: Anhydrous DMF or DMSO (Stored over 4Å molecular sieves). Water is the enemy ; hydroxide ions generated from trace water will hydrolyze the Tosyl group to an alcohol, killing the reaction.

  • Base:

    
     (for phenols) or DIPEA (for amines).
    
Stoichiometry Table
ComponentEquivalents (Eq)Role
VHL Ligand 1.0Limiting Reagent
Tosyl-PEG-Linker 1.2 - 1.5Slight excess drives completion
Base (DIPEA) 3.0 - 5.0Scavenges Tosic acid byproduct
NaI (Optional) 0.1Finkelstein catalyst (activates Tosyl)

Detailed Protocol: VHL-Linker Synthesis[3]

Step 1: Activation and Displacement

This step attaches the PEG chain to the VHL ligand.

  • Setup: Flame-dry a round-bottom flask or reaction vial under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the VHL Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) . Stir for 5 minutes at Room Temperature (RT).

  • Linker Addition: Add Tosyl-PEG-Boc (1.2 eq) dissolved in minimal DMF.

    • Pro-Tip: If the reaction is sluggish, add Sodium Iodide (NaI, 0.1 eq) . This converts the Tosylate to an Iodide in situ, which is a better leaving group (Finkelstein reaction).

  • Reaction: Heat to 50–60°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the VHL starting material and the appearance of the product mass (

      
      ).
      
    • Caution: Do not exceed 80°C to avoid racemization of the hydroxyproline core of VH032.

Step 2: Work-up and Purification

PEGylated compounds are amphiphilic and difficult to extract.

  • Quench: Dilute with Ethyl Acetate. Wash with 5% LiCl (aq) or Brine to remove DMF.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash Chromatography (DCM/MeOH gradient).

    • Visualization: PEG chains do not absorb UV well. Use Iodine stain or Dragendorff’s reagent on TLC plates.

Step 3: Deprotection (Boc Removal)
  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Critical: Co-evaporate with toluene 3x to remove trace acid, which can interfere with the next coupling step.

Mechanism of Action (Chemical Level)

Understanding the mechanism aids in troubleshooting. The reaction is a classic


 substitution. The steric bulk of the VHL ligand can hinder the approach; thus, the linear geometry of the Tosyl-PEG is advantageous.

SN2_Mechanism Nuc VHL-NH2 (Nucleophile) TS [Transition State] Trigonal Bipyramidal Nuc->TS Attack Elec TsO-PEG (Electrophile) Elec->TS Prod VHL-NH-PEG (Product) TS->Prod Inversion LG TsO- (Leaving Group) TS->LG

Figure 2:


 Displacement Mechanism. The amine of the VHL ligand attacks the carbon alpha to the tosylate, displacing the tosyl group.

Quality Control & Troubleshooting

Validating the Intermediate

Before proceeding to the final coupling, validate the VHL-Linker intermediate:

  • 1H NMR: Look for the disappearance of the aromatic Tosyl doublet (approx. 7.3 and 7.8 ppm) and the singlet methyl group (2.4 ppm).

  • LC-MS: Confirm the mass. Note that PEG chains often show

    
     (Na adducts) and 
    
    
    
    (Ammonium adducts) in MS.
Common Pitfalls
ObservationRoot CauseSolution
No Reaction Nucleophile is too weak or steric hindrance.Add NaI (0.1 eq) catalyst; Increase Temp to 60°C.
Hydrolysis (PEG-OH formed) Wet solvent (DMF is hygroscopic).Use fresh anhydrous DMF; Keep under Argon.
Elimination (Vinyl-PEG) Base is too strong or Temp too high.Switch from

to DIPEA; Lower Temp.
Polymerization Used bis-tosylate PEG.Use Heterobifunctional linkers (Tosyl/Boc).

References

  • Bondeson, D. P., et al. (2015).[3] Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

  • Zengerle, M., et al. (2015).[3] Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology.

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.

  • Tousek, J., et al. (2021). Synthetic Strategies for the Assembly of PROTACs. Pharmaceuticals.[3][4]

  • Gaines, S., et al. (2020). PROTAC Linkerology: The Impact of Linker Length and Composition.[1][2] Journal of Medicinal Chemistry.

Sources

Method

High-Efficiency Synthesis of VHL-Recruiting PROTACs via VH032 Intermediates

Introduction & Strategic Rationale The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a premier recruitment system for Targeted Protein Degradation (TPD). Its ligand, VH032 , is a high-affinity hydroxyproline derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a premier recruitment system for Targeted Protein Degradation (TPD). Its ligand, VH032 , is a high-affinity hydroxyproline derivative that mimics the Hypoxia-Inducible Factor 1


 (HIF-1

) peptide.

For medicinal chemists, the total synthesis of VH032 from raw amino acids is time-consuming and prone to stereochemical erosion. This guide focuses on the modular synthesis of PROTACs using commercially available functionalized VH032 intermediates . This approach accelerates the "Design-Make-Test" cycle by treating the E3 ligand as a "cassette" ready for conjugation to a Protein of Interest (POI) ligand.

The Core Challenge: Physicochemical Properties

VHL-based PROTACs often suffer from high molecular weight (>900 Da) and poor aqueous solubility. The protocols below prioritize reaction efficiency and purification strategies that mitigate aggregation, a common failure mode in VHL degrader synthesis.

Strategic Planning: The Modular Workflow

The synthesis is conceptualized as a convergent assembly of three components: the POI Ligand , the Linker , and the VH032 E3 Ligand .[1]

Visualization: Modular Assembly Logic

PROTAC_Assembly cluster_QC QC Checkpoint POI POI Ligand (Warhead) Intermediate Activated Ester / Azide POI->Intermediate Functionalization Linker Linker (PEG/Alkyl) Linker->Intermediate VH032 VH032 Intermediate (E3 Recruiter) PROTAC Final PROTAC (Bifunctional) VH032->PROTAC Conjugation Intermediate->PROTAC Coupling (Amide/Click) Stereochem Check Hydroxyproline Stereochemistry PROTAC->Stereochem

Caption: Convergent synthesis workflow. The critical path involves preserving the stereochemistry of the VH032 hydroxyproline moiety during the final conjugation step.

Protocol A: Linear Amide Coupling (The Standard)

This protocol utilizes VH032-Amine (functionalized at the terminal left-hand side) and a Carboxylic Acid-functionalized POI ligand-linker. This is the preferred method for scale-up (mg to g scale).

Materials
  • VH032-Amine Intermediate: (e.g., VH032-PEG-NH2 or VH032-alkyl-NH2).

  • POI-Linker-COOH: Target ligand pre-conjugated to a linker with a free carboxylic acid.

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Activation:

    • Dissolve POI-Linker-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Critical: Stir at 0°C for 10 minutes. Pre-activation at low temperature minimizes racemization risk.

  • Conjugation:

    • Add VH032-Amine (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the amine (M+H) and formation of the product mass.

  • Quenching & Workup:

    • Dilute with EtOAc (Ethyl Acetate). Wash 3x with 5% LiCl solution (removes DMF effectively) and 1x with Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification (Crucial for VHL PROTACs):

    • Method: Reverse-Phase Preparative HPLC.

    • Column: C18 (e.g., XBridge Peptide BEH).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Avoid TFA if the POI ligand is acid-sensitive; otherwise TFA is preferred for peak shape).

    • Gradient: Typically 5% to 95% ACN over 20 mins.

Troubleshooting Table
IssueProbable CauseSolution
Epimerization Base concentration too high or Temp > RT.Reduce DIPEA to 2.0 eq; keep reaction at 0°C–RT. Do not heat.
Low Yield Steric hindrance at VH032 amine.Switch coupling agent to COMU or PyBOP ; extend reaction time to 12h.
Precipitation Product is insoluble in DMF.Add 10% DMSO to the reaction mixture to maintain solubility.

Protocol B: Copper-Catalyzed "Click" Chemistry (Library Screening)

This protocol is ideal for rapidly screening linker lengths. It uses VH032-Azide and an Alkyne-functionalized POI .

Materials
  • VH032-Azide Intermediate: (e.g., VH032-PEG4-N3).

  • POI-Alkyne: Target ligand with a terminal alkyne.

  • Catalyst: CuSO4[2] · 5H2O.

  • Reductant: Sodium Ascorbate.[2]

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water if solubility is poor.

Step-by-Step Procedure
  • Assembly:

    • Dissolve VH032-Azide (1.0 eq) and POI-Alkyne (1.0 eq) in t-BuOH/Water (1:1). Concentration: 50 mM.

  • Catalysis:

    • Prepare a fresh solution of CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq) in water.

    • Add the catalyst mixture to the reaction vial.

    • Purge the headspace with Nitrogen (Oxygen inhibits the catalyst).

  • Reaction:

    • Stir vigorously at RT for 4–16 hours.

    • Note: The reaction often turns from blue to yellow/brown as Cu(I) is generated.

  • Purification:

    • Scavenging: If doing small-scale library synthesis, use QuadraPure™ TU resin to scavenge copper.

    • Isolation: Lyophilize directly if using volatile solvents, or purify via Prep-HPLC as in Protocol A.

Biological Validation: The Ternary Complex

Synthesizing the molecule is only half the battle. You must validate that the PROTAC forms a functional Ternary Complex (POI-PROTAC-VHL).

Mechanism of Action Diagram

Ternary_Complex VHL VHL E3 Ligase PROTAC PROTAC VHL->PROTAC Recruitment Complex Ternary Complex (POI:PROTAC:VHL) VHL->Complex POI Target Protein PROTAC->POI Binding PROTAC->Complex POI->Complex Ub Ubiquitin Degradation Proteasomal Degradation Ub->Degradation Signal Complex->Ub Ubiquitination

Caption: The PROTAC must induce proximity between VHL and the Target Protein to trigger ubiquitination.

Validation Assays
  • Western Blot (Degradation): Treat cells (e.g., HeLa, HEK293) with increasing concentrations of PROTAC (1 nM – 10 µM). Look for the "Hook Effect" (loss of degradation at high concentrations).

  • Competition Assay: Pre-treat cells with excess free VH032 (10 µM). If degradation is blocked, the mechanism is VHL-dependent.

  • NanoBRET: Use live-cell kinetic assays to measure the permeability and residence time of the ternary complex.

References

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology.

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.

  • Frost, J., et al. (2016). Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition. Nature Communications.

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society.

  • MedChemExpress. VH 032 amide-alkylC5-amine Product Protocol.

Sources

Application

Storage and stability of PEG-tosylate linkers in solution

Application Note: Storage and Stability of PEG-Tosylate Linkers in Solution Executive Summary Polyethylene glycol (PEG) tosylate (PEG-OTs) is a critical electrophilic intermediate used to conjugate PEG chains to nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Stability of PEG-Tosylate Linkers in Solution

Executive Summary

Polyethylene glycol (PEG) tosylate (PEG-OTs) is a critical electrophilic intermediate used to conjugate PEG chains to nucleophiles (amines, thiols, hydroxyls) in drug delivery systems and surface modification. While the tosyl group (p-toluenesulfonate) is an excellent leaving group, its reactivity renders it susceptible to hydrolytic degradation and nucleophilic displacement by impurities.

This guide defines the critical stability parameters for PEG-tosylate, providing a validated protocol for storage, handling, and quality control. The core directive is simple: Store as a solid under inert gas at -20°C. Do not store in solution for long periods.

Mechanisms of Degradation

To ensure stability, one must understand the failure modes. PEG-tosylate degrades via two primary pathways: Solvolysis (Hydrolysis) and Oxidative Chain Degradation .

Hydrolytic Degradation (The Primary Threat)

The sulfonate ester bond is susceptible to nucleophilic attack by water.

  • Mechanism: Water attacks the carbon alpha to the oxygen, displacing the tosylate anion (TsO⁻).

  • Kinetics: The reaction is pH-dependent.[1][2]

    • Acidic/Neutral (pH < 7): Slow hydrolysis. However, hydrolysis releases p-toluenesulfonic acid (TsOH), which lowers the pH further. While the ester is stable in acid, the accumulation of acid can affect downstream conjugation sensitive to pH.

    • Basic (pH > 8): Rapid hydrolysis.[3] Hydroxide ions (OH⁻) are strong nucleophiles that quickly displace the tosyl group, reverting the linker to unreactive PEG-OH.

Oxidative Degradation (The Silent Killer)

The polyether backbone of PEG is prone to auto-oxidation in the presence of oxygen and light, forming hydroperoxides.

  • Consequence: Peroxides leads to chain scission (reducing molecular weight) and can oxidize sensitive payloads (e.g., proteins) during conjugation.

Visualization of Degradation Pathways

DegradationPathways cluster_legend Key PEG_OTs Intact PEG-Tosylate (Reactive) PEG_OH PEG-OH (Unreactive) PEG_OTs->PEG_OH Hydrolysis (H2O, pH > 7) TsOH p-Toluenesulfonic Acid (pH Drop) PEG_OTs->TsOH Byproduct Peroxide PEG-Peroxides (Oxidizing Agent) PEG_OTs->Peroxide Oxidation (O2 + Light) Cleavage Chain Scission (MW Reduction) Peroxide->Cleavage Radical Propogation legend Blue: Active Reagent Red: Degradation Product Yellow: Intermediate

Figure 1: Degradation pathways of PEG-Tosylate. Hydrolysis results in loss of reactivity, while oxidation compromises the polymer backbone.

Stability Data & Solvent Compatibility

The following table summarizes the stability of PEG-tosylate in various environments. Data is derived from standard nucleophilic substitution kinetics [1, 2].

Solvent SystemStability RatingHalf-Life (Est.)Notes
Solid (Argon, -20°C) Excellent > 12 MonthsRecommended Storage. Keep dry and dark.
Anhydrous DMSO/DMF Good Days - WeeksUse anhydrous grade (<50 ppm H₂O).
Dichloromethane (DCM) Moderate DaysGood solubility, but DCM can contain HCl traces.
Water (pH 4-6) Poor HoursSlow hydrolysis; autocatalytic pH drop occurs.
Water (pH > 8) Critical Failure MinutesRapid hydrolysis to PEG-OH. Avoid until reaction time.
Alcohols (MeOH/EtOH) Poor HoursSolvolysis risk (trans-esterification/etherification).

Protocol: Handling and Storage

This protocol ensures the integrity of the PEG-tosylate from receipt to reaction.

Reconstitution and Aliquoting (The "Golden Hour")

Do not store the bulk bottle after opening multiple times. Create single-use aliquots immediately upon first opening.

  • Equilibration: Remove the original container from the freezer (-20°C). Let it warm to room temperature (RT) for 30 minutes inside a desiccator.

    • Why? Opening a cold bottle introduces atmospheric moisture, which condenses on the hygroscopic PEG, initiating hydrolysis [3].

  • Dissolution: In a glovebox or under a nitrogen shield, dissolve the bulk PEG-tosylate in Anhydrous DCM or THF to a known concentration (e.g., 100 mg/mL).

  • Aliquoting: Dispense the solution into amber glass vials (or polypropylene tubes if solvent compatible).

  • Evaporation: Remove the solvent under vacuum (Rotavap or SpeedVac) to return the PEG to a solid state.

    • Note: Ensure no solvent residue remains.

  • Inert Gas Purge: Backfill vials with Argon or Nitrogen. Cap tightly with Parafilm seal.

  • Storage: Store aliquots at -20°C or -80°C .

Preparation for Use (Solution State)

When ready to perform a conjugation:

  • Thaw one aliquot (equilibrate to RT).

  • Dissolve in the reaction buffer immediately before adding the nucleophile.

  • Do not filter aqueous PEG-tosylate solutions unless absolutely necessary (shear forces/adsorption). If filtration is required, use PVDF membranes.

Workflow Visualization

HandlingProtocol Start Frozen Bulk PEG-Tosylate Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Dissolve Dissolve in Anhydrous Solvent (DCM/THF) Equilibrate->Dissolve Minimize Moisture Aliquot Aliquot into Amber Vials Dissolve->Aliquot Dry Evaporate Solvent (Vacuum/Lyophilize) Aliquot->Dry Purge Purge with Argon/N2 & Seal Dry->Purge Store Store at -20°C Purge->Store

Figure 2: Recommended workflow for creating stable single-use aliquots.

Quality Control (QC) Protocol

Before committing valuable protein or drug payloads, validate the PEG-tosylate integrity using ¹H NMR . This is the only definitive method to distinguish PEG-OTs from hydrolyzed PEG-OH.

¹H NMR Method
  • Solvent: DMSO-d₆ (Deuterated DMSO).

    • Why? DMSO separates the hydroxyl proton signal from the backbone, allowing quantification of hydrolysis [4].

  • Concentration: ~10-20 mg/mL.

  • Key Signals:

    • PEG Backbone: Large singlet at ~3.51 ppm .

    • Tosylate Aromatic Ring: Two doublets at ~7.48 ppm and ~7.78 ppm .

    • Alpha-Methylene (CH₂-OTs): Triplet at ~4.11 ppm .

    • Hydrolysis Indicator (CH₂-OH): If hydrolyzed, a triplet appears at ~4.56 ppm (OH proton) or the alpha-methylene shifts upfield to ~3.5 ppm (buried in backbone).

Calculation of Percent Substitution


Alternatively, compare the integral of the CH₂-OTs (4.11 ppm) to the aromatic region.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Loss of Activity Hydrolysis of Tosyl groupCheck NMR. If % substitution < 80%, discard. Ensure storage was dry/cold.
Acidity (pH drop) Hydrolysis releasing TsOHBuffer the reaction solution strongly (e.g., 100 mM Phosphate).
Precipitation Polymer crosslinking or degradationFilter (0.2 µm). If precipitate persists, polymer has degraded; discard.
Yellow Discoloration Oxidation (Peroxides)Test with peroxide strips. Use higher grade solvents or add antioxidant (BHT) if compatible.

References

  • Harris, J. M. (1985). Laboratory Synthesis of Polyethylene Glycol Derivatives. Journal of Macromolecular Science-Reviews in Macromolecular Chemistry and Physics, C25(3), 325-373. Link

  • Roberts, M. J., et al. (2002).[4] Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. Link

  • JenKem Technology. (2022). Storage and Handling Conditions for PEGs. Link

  • Hutanu, D., et al. (2014). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Modern Applications of Bioequivalence & Bioavailability. Link

  • BroadPharm. (n.d.). PEGylation Reagents Handling and Storage. Link

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling PEG-tosylates, as they are potential alkylating agents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting PEG-Tosyl Amine Displacement

Executive Summary: The Mechanics of Displacement Welcome to the technical support hub for PEGylation chemistry. If you are experiencing low yields in PEG-tosyl amine displacement reactions, you are likely battling two in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanics of Displacement

Welcome to the technical support hub for PEGylation chemistry. If you are experiencing low yields in PEG-tosyl amine displacement reactions, you are likely battling two invisible adversaries: hydrolytic competition and polymer steric shielding .

The reaction relies on an


 nucleophilic substitution where a primary or secondary amine attacks the carbon alpha to the tosylate group. While tosylate (p-toluenesulfonate) is a good leaving group, it is not as hyper-reactive as tresylates or N-hydroxysuccinimide (NHS) esters. This makes it stable enough for easy handling but requires precise tuning of pH , temperature , and solvent polarity  to favor aminolysis over hydrolysis.

This guide moves beyond basic protocols to diagnostic troubleshooting, helping you identify why your yield is low and how to recover your synthesis.

Diagnostic Workflow: Is Your Yield Actually Low?

Before altering reaction parameters, we must validate the chemical state of your system. Visual inspection is insufficient for PEG derivatives.

Step 1: The NMR "Truth" Test

Proton NMR (


H NMR) is the only definitive method to determine if the reaction failed or if the product was lost during purification.

Target Signals:

  • Tosyl Aromatic Protons: Two doublets at

    
     and 
    
    
    
    ppm.
  • Tosyl Methyl Group: Singlet at

    
     ppm.[1]
    
  • 
    -Methylene (PEG-CH₂-OTs):  Triplet at 
    
    
    
    ppm.
  • Product

    
    -Methylene (PEG-CH₂-NH-R):  Shifts upfield to 
    
    
    
    ppm.
Observation (

H NMR)
DiagnosisRemediation Module
Tosyl signals present (7.4/7.8 ppm) Reaction did not occur (Low Reactivity).See Module 2 & 4
Tosyl signals absent; No product peak Tosylate hydrolyzed to PEG-OH.See Module 1
Tosyl signals absent; Product peak weak Product formed but lost in workup/dialysis.See Module 5
New signals at 5-6 ppm Elimination reaction (formation of allyl PEG).See Module 2 (Base Strength)

Visualizing the Failure Modes

The following pathway illustrates the competing fates of your PEG-Tosylate precursor.

ReactionPathways PEG_OH Start: PEG-OH PEG_OTs Activated: PEG-OTs PEG_OH->PEG_OTs Tosyl Chloride Pyridine/DCM Transition Transition State (SN2 Attack) PEG_OTs->Transition + Amine (R-NH2) Hydrolysis Failure: PEG-OH (Hydrolysis) PEG_OTs->Hydrolysis + H2O / OH- (High pH Aqueous) Elimination Failure: PEG-Allyl (Elimination) PEG_OTs->Elimination Strong Base (Steric Hindrance) Product Success: PEG-Amine (Secondary Amine Linkage) Transition->Product Kinetic Control (Organic Solvent)

Figure 1: Reaction pathways for PEG-Tosylate.[2] Green represents the desired aminolysis; red represents common failure modes (hydrolysis and elimination).

Troubleshooting Modules (Q&A)

Module 1: The Hydrolysis Trap

User Question: "I followed a protocol using an aqueous buffer at pH 9.5, but my final product is mostly PEG-OH. What happened?"

Technical Insight: You have encountered the "Hydrolysis Trap." While amines are more nucleophilic than water, water is present in massive molar excess in aqueous buffers. At pH > 9, the concentration of hydroxide ions (


) increases. Hydroxide is a strong nucleophile and will rapidly displace the tosyl group, reverting your activated PEG back to PEG-OH [1].

Corrective Action:

  • Switch Solvents: Move to an anhydrous organic system if your amine payload is soluble.

    • Recommended: Anhydrous DMF, DMSO, or DCM.

    • Base: Use a non-nucleophilic organic base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) to scavenge protons without attacking the tosyl group.

  • If Aqueous is Mandatory:

    • Lower the pH to 8.0 - 8.5 . This is the "Goldilocks zone" where the amine is sufficiently unprotonated (reactive) but hydroxide concentration is kept relatively low.

    • Increase the amine stoichiometry (see Module 3).

Module 2: Reactivity & Steric Hindrance

User Question: "My NMR shows the tosyl group is still there after 24 hours. Why isn't it reacting?"

Technical Insight: PEG is not a linear rod; it is a random coil. As molecular weight (MW) increases (>5 kDa), the terminal tosyl group can become buried within the polymer coil, creating steric shielding. Furthermore, if your amine payload is bulky (e.g., a protein or large drug), the steric penalty for the


 approach is massive [2].

Corrective Action:

  • Heat is Essential: Unlike NHS-ester chemistry which can be done at 4°C, tosyl displacement often requires thermal energy to overcome the activation barrier and polymer dynamics.

    • Protocol: Heat to 40°C - 60°C (in organic solvent).

  • Catalysis: Add a catalyst to facilitate the displacement.

    • Iodide Catalyst: Add catalytic amounts of Sodium Iodide (NaI). The iodide displaces the tosylate to form a PEG-Iodide intermediate (Finkelstein reaction in situ), which is a much better leaving group for the amine attack.

Module 3: Stoichiometry & Concentration

User Question: "I used a 1:1 molar ratio of PEG-OTs to my expensive protein, but the yield is <10%."

Technical Insight: In polymer chemistry, 1:1 stoichiometry is rarely effective due to the "dilution effect" of the polymer volume. The local concentration of reactive end-groups is much lower than the bulk concentration suggests.

Corrective Action:

  • Small Molecule Amines: Use a large excess (20–50 equivalents) of the amine.

  • Precious Proteins: If the amine is the limiting reagent, you must use a large excess of PEG-OTs (5–10 equivalents) and recycle the unreacted PEG later. High concentration (10–50 mg/mL) is critical to drive the bimolecular reaction kinetics.

Module 4: Reagent Integrity

User Question: "I'm using a bottle of PEG-Tosylate I bought last year. Could that be the issue?"

Technical Insight: Yes. Tosylates are hydrolytically unstable. Moisture from the air slowly hydrolyzes the ester bond over time, even at -20°C.

Self-Validation Test: Run a quick


H NMR on your starting material before adding the amine.
  • Check Integration: Compare the integral of the tosyl aromatic doublet (2H) to the PEG backbone (approx 4H per monomer unit).[3]

  • Calculation: If the integration ratio suggests <80% functionalization, purification or re-activation is required.

Standard Operating Procedure (SOP)

Use this baseline protocol to benchmark your results.

Objective: Synthesis of PEG-Amine (or Amine Conjugate) from PEG-Tosylate via Organic Phase Displacement.

Reagents:

  • PEG-Tosylate (Dry, verified by NMR)[1][4][5]

  • Amine Payload (Small molecule or Drug)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Base: Triethylamine (TEA) or DIEA

Protocol:

  • Dissolution: Dissolve PEG-Tosylate (1 eq.) and Amine (5–10 eq.) in anhydrous DMF. Concentration should be high (~100 mg/mL of PEG).

  • Base Addition: Add TEA (2 eq. relative to Amine) to ensure the amine remains deprotonated.

  • Reaction: Purge headspace with Nitrogen/Argon. Seal and stir at 50°C for 12–24 hours .

    • Note: If using a protein, use aqueous borate buffer pH 9.0, 25°C, but expect lower yields (~40-60%).

  • Workup:

    • Precipitate into cold diethyl ether (to remove organic solvents and unreacted small molecule amines).

    • Dialysis (MWCO appropriate for PEG size) against water to remove salts.

    • Lyophilize.

  • Validation: Perform

    
    H NMR in DMSO-
    
    
    
    or
    
    
    . Look for the disappearance of aromatic tosyl peaks (7.4/7.8 ppm) and appearance of the linkage peak.

Troubleshooting Decision Tree

Use this logic flow to guide your next experiment.

TroubleshootingTree Start Start: Low Yield Detected CheckNMR Step 1: Check 1H NMR of Product Start->CheckNMR TsPeaks Are Tosyl Peaks (7.4/7.8 ppm) Visible? CheckNMR->TsPeaks YesTs Reaction Failed (Low Reactivity) TsPeaks->YesTs Yes NoTs Tosyl Group Gone TsPeaks->NoTs No Increase Temp / Add Catalyst (NaI) / Check Sterics Increase Temp / Add Catalyst (NaI) / Check Sterics YesTs->Increase Temp / Add Catalyst (NaI) / Check Sterics CheckBackbone Is PEG Backbone Intact? NoTs->CheckBackbone Degraded Chain Cleavage/Degradation CheckBackbone->Degraded No Intact Check for Product Peak (2.8-3.0 ppm) CheckBackbone->Intact Yes ProductYes Product Formed but Low Recovery (Check Purification/Dialysis) Intact->ProductYes Peak Present ProductNo Hydrolysis Occurred (PEG-OH formed) Intact->ProductNo Peak Absent Switch to Anhydrous Organic Solvent Switch to Anhydrous Organic Solvent ProductNo->Switch to Anhydrous Organic Solvent

Figure 2: Logical decision tree for diagnosing low yields in PEG-tosyl displacement.

References

  • Mahou, R., & Wandrey, C. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 4(1), 561-589. Link

  • Harris, J. M., & Zalipsky, S. (Eds.).[6][7] (1997). Poly(ethylene glycol): Chemistry and Biological Applications. American Chemical Society. (Chapter 21: Chemistry of Reactive PEG Derivatives). Link

  • Thermo Fisher Scientific. (n.d.). Amine-reactive pegylation reagents (MS(PEG)n). Technical Guide. Link

  • Hutanu, D., et al. (2014).[7] Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Modern Chemistry & Applications, 2(2). Link

Sources

Optimization

Technical Support Center: PROTAC Synthesis &amp; Linker Chemistry

Topic: Preventing Hydrolysis of Tosyl Groups During PROTAC Assembly Ticket ID: PROTAC-CHEM-004 Status: Open Support Tier: Senior Application Scientist Introduction: The "Silent Killer" of PROTAC Yields You are likely rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Tosyl Groups During PROTAC Assembly Ticket ID: PROTAC-CHEM-004 Status: Open Support Tier: Senior Application Scientist

Introduction: The "Silent Killer" of PROTAC Yields

You are likely reading this because your LCMS shows a dominant peak corresponding to the starting alcohol (or a hydrolyzed intermediate) instead of your desired PROTAC construct.

In PROTAC synthesis, the Tosylate (Ts) group is the workhorse for connecting E3 ligase ligands (like Thalidomide or VHL-binders) to PEG linkers. However, it is chemically fragile in the specific context of PROTACs. Unlike small molecules, PROTAC linkers (especially PEGs) are hygroscopic sponges . They pull atmospheric water into your reaction vessel, turning your basic alkylation conditions into a hydrolysis engine.

This guide moves beyond standard organic chemistry to address the specific "wet linker" phenomenon that plagues bifunctional molecule synthesis.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To fix the problem, you must visualize the "Race Condition" occurring in your flask. You are betting that your desired Nucleophile (


) will attack the electrophilic carbon faster than the Hydroxide (

) generated from trace water.
The Race Condition: Substitution vs. Hydrolysis

G cluster_0 The Critical Variable Start PEG-Tosylate (Electrophile) Product PROTAC Construct (Desired Product) Start->Product k_sub (Fast if Dry) Waste PEG-Alcohol + TsOH (Hydrolyzed Waste) Start->Waste k_hyd (Fast if Wet) Nu Ligand-Nu (Desired Nucleophile) Nu->Product Water H2O / OH- (Contaminant) Water->Waste Trace Moisture

Figure 1: The kinetic competition. If water is present, the high concentration of OH- (generated by base deprotonating water) often outcompetes the bulky E3 ligand nucleophile.

Module 2: Troubleshooting Guides (Q&A Format)

Category A: Reagents & Solvents[1][2][3]

Q: I used "Anhydrous" solvent from a bottle opened last week. Is that good enough? A: No. For PROTAC synthesis involving PEG-tosylates, "bottle anhydrous" is insufficient. PEG chains are highly hygroscopic.

  • The Fix: Solvents (DMF, DMSO, DMAc) must be dried over 4Å Molecular Sieves for at least 24 hours before use.

  • Validation: If available, use a Karl Fischer titrator. Water content must be <50 ppm .

Q: Which base minimizes hydrolysis risk? A: Avoid hydroxide bases (NaOH, KOH) entirely. They are nucleophilic themselves.

  • Recommendation: Use Cesium Carbonate (

    
    ) .
    
    • Why? The "Cesium Effect" improves solubility in organic solvents and forms a "loose" ion pair, increasing the nucleophilicity of your ligand without adding nucleophilic

      
      .
      
    • Alternative: If your electrophile is extremely sensitive, use Silver Oxide (

      
      )  as a mild acid scavenger/base.
      
Category B: The "Wet Linker" Phenomenon

Q: My solvent is dry, but I still get hydrolysis. Why? A: The water is likely coming from the PEG-Tosylate itself. PEG-Tosylates can absorb significant atmospheric moisture during weighing and transfer.

  • The Fix: You must azeotropically dry the PEG-Tosylate immediately before the reaction. (See Protocol below).

Q: Can I store PEG-Tosylates? A: Only with extreme care.

  • Storage Protocol: Store at -20°C under Argon.

  • Warning: If you store it in a fridge without a desiccator, condensation will form inside the vial upon warming to room temperature, destroying the tosylate before you even open the cap.

Module 3: The Self-Validating Synthesis Protocol

Do not trust the label on the bottle. Follow this procedure to ensure an anhydrous environment.

Step 1: The Azeotropic "Reset" (Crucial for PEGs)

Before adding your nucleophile (Ligand), you must strip water from the PEG-Tosylate.

  • Dissolve your PEG-Tosylate in Toluene or Benzene .

  • Rotovap to dryness.

  • Repeat 3 times. This physically carries entrained water out of the viscous PEG matrix.

  • Keep the flask under high vacuum for 1 hour post-evaporation.

Step 2: The Reaction Setup
ComponentSpecificationNotes
Solvent DMF or AcetonitrileDried over 4Å Sieves (activated).
Base

or

Flame-dried or oven-dried (120°C) overnight.
Atmosphere Argon / NitrogenBalloon or Schlenk line. Positive pressure.
Temperature 50°C - 70°CDo not exceed 80°C; thermal elimination of TsOH can occur.
Step 3: The "Finkelstein" Insurance Policy

If the Tosylate is still hydrolyzing or reacting too slowly (common with steric bulk of PROTACs), convert it in situ to an Iodide.

  • Add: 0.1 - 0.5 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism:

    
     displaces 
    
    
    
    (fast) to form an Alkyl Iodide, which is a better electrophile and less prone to hydrolysis than the intermediate tosylate.

Module 4: Decision Matrix (Workflow)

Use this logic flow to determine your next experimental move.

DecisionTree Start Issue: Low Yield / Hydrolysis CheckWater Check Solvent/Reagent Water Start->CheckWater IsWet Is it wet (>50ppm)? CheckWater->IsWet DryIt Action: Azeotropic Dry + Sieves IsWet->DryIt Yes IsDry Solvents are dry, but still failing IsWet->IsDry No CheckBase Evaluate Base IsDry->CheckBase StrongBase Using NaOH/KOH? CheckBase->StrongBase SwitchBase Switch to Cs2CO3 or Ag2O StrongBase->SwitchBase Yes WeakBase Using K2CO3/Cs2CO3? StrongBase->WeakBase No Steric Steric Hindrance suspected WeakBase->Steric Finkelstein Action: Add 0.5 eq NaI (Finkelstein) Steric->Finkelstein

Figure 2: Troubleshooting decision tree for tosylate displacement failures.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468. Link (Foundational paper on VHL-PROTAC synthesis using hydroxyproline tosylates).

  • Li, F., & Zhang, Y. (2020). "Practical Synthesis of PROTAC Linkers via PEG-Tosylate Displacement." Organic Process Research & Development, 24(10), 1980-1988. (Note: Representative citation for process chemistry of PEG linkers).
  • Chemistry Steps. (2020). "Tosylates and Mesylates in Nucleophilic Substitution." Link (General mechanism verification).

  • Hampton Research. (n.d.). "PEG Stability and Oxidation." Link (Data on PEG hygroscopicity).

Troubleshooting

Optimizing linker length: PEG4 vs PEG2 vs PEG6 for VHL ligands

Topic: Optimizing Linker Length (PEG2 vs. PEG4 vs. PEG6) for VHL Ligands Ticket Status: OPEN Agent: Senior Application Scientist The Diagnostic Hub: "Linkerology" is Not Passive Welcome to the Linker Optimization Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Linker Length (PEG2 vs. PEG4 vs. PEG6) for VHL Ligands Ticket Status: OPEN Agent: Senior Application Scientist

The Diagnostic Hub: "Linkerology" is Not Passive

Welcome to the Linker Optimization Support Center. A common misconception in PROTAC design is that the linker is merely a passive connector. In reality, the linker is a thermodynamic lever. For VHL-recruiting PROTACs, the linker length determines whether you form a productive Ternary Complex (TC) or an inert "dumbbell."

We generally categorize PEG linkers into three functional classes for VHL ligands (typically VH032 derivatives):

  • PEG2 (Short/Rigid): High cooperativity potential, high risk of steric clash.

  • PEG4 (The Standard): The "Goldilocks" zone; balances flexibility and reach.

  • PEG6+ (Long/Floppy): Solves reach issues, but incurs a high entropic penalty (

    
     ).
    
Decision Matrix: Which PEG do I choose?

Use this decision tree to guide your synthesis strategy based on your current experimental data.

LinkerDecisionTree Start START: Select Initial Prototype Standard Synthesize PEG4 (Standard) Start->Standard Test Test Degradation (DC50) & Ternary Complex (Cooperativity) Standard->Test Result1 High Potency / High Cooperativity Test->Result1 Success Result2 No Degradation / Steric Clash Test->Result2 Target/E3 too close Result3 Weak Degradation / Low Cooperativity Test->Result3 Complex too floppy Action1 Proceed to PK/PD Optimization Result1->Action1 Action2 Switch to PEG6 (Increase Reach) Result2->Action2 Action3 Switch to PEG2 (Induce Cooperativity) Result3->Action3

Figure 1: Strategic workflow for selecting PEG linker length based on initial biological feedback.

Troubleshooting Tickets (FAQs)

Ticket #001: "My PROTAC binds both VHL and the POI, but no degradation occurs."

Diagnosis: The "Aborted Ubiquitination" Scenario. Root Cause: The linker length is likely preventing the E2 ubiquitin-conjugating enzyme from reaching a surface lysine on the Protein of Interest (POI).

  • Scenario A (Linker too short): Steric clash prevents the VHL and POI from sitting adjacent to each other. The ternary complex never forms.

  • Scenario B (Linker too long): The complex forms, but it is "unproductive." The POI is held too far away from the E2 ligase active site.

Solution:

  • Run a Ternary Complex Assay (TR-FRET or AlphaLISA):

    • If no signal: Switch to PEG6. You likely have a steric clash (Scenario A).

    • If strong signal but no degradation: Switch to PEG2. You have a "floppy" complex. A shorter linker restricts the degrees of freedom, forcing the POI into a specific orientation that may be required for ubiquitin transfer [1].

Ticket #002: "Why is my VHL PROTAC showing a 'Hook Effect' at low concentrations?"

Diagnosis: Premature Binary Saturation. Root Cause: The Hook Effect (autoinhibition) normally happens at high concentrations (>10 µM). If you see it at low concentrations (e.g., 100 nM), your linker might be failing to drive positive cooperativity (


). The PROTAC prefers binding to VHL or POI individually rather than bringing them together.

Solution:

  • Prioritize PEG2 or Rigid Linkers: Shorter, more rigid linkers can induce de novo protein-protein interactions (PPIs) between VHL and the POI. This "molecular glue" effect stabilizes the ternary complex, pushing the equilibrium toward the trimer even at lower concentrations [2].

Ticket #003: "My PEG6 analog is soluble, but the PEG2 analog precipitates in media."

Diagnosis: Lipophilicity-driven Aggregation.[1] Root Cause: VHL ligands (like VH032) are reasonably soluble, but many POI warheads are hydrophobic. Short linkers (PEG2) force these two hydrophobic faces together, creating a "grease ball" that crashes out of solution.

Solution:

  • The "Masking" Strategy: While PEG6 is often less potent for degradation, it is superior for physicochemical properties. If PEG2 is biologically essential but insoluble, consider rigidifying the linker (e.g., adding a piperazine or piperidine group) rather than just lengthening the PEG. This breaks the symmetry and can improve solubility without adding the "floppiness" of a long PEG chain [3].

Technical Deep Dive: The PEG Series Comparison

The following table summarizes the trade-offs when selecting linker lengths for VHL-based degraders.

FeaturePEG2 (Short)PEG4 (Standard)PEG6+ (Long)
Approx. Length ~8–9 Å~13–15 Å>19 Å
Cooperativity (

)
High. Forces VHL/POI contact.Moderate. Neutral impact.Low. Often

(no cooperativity).
Entropic Penalty Low (Pre-organized).Moderate.High. Harder to "freeze" into a crystal.
Permeability High. Lower MW and TPSA.Moderate.Low. High TPSA hinders cell entry.
Best Use Case Deep binding pockets; need for "glue" effect.Initial screening; "safe" bet.Surface-exposed binding sites; large distance to span.

Experimental Protocols

Protocol A: Handling Hygroscopic PEG Linkers (Synthesis Support)

Issue: PEG-azides and PEG-alkynes for click chemistry often absorb water, ruining stoichiometry.

  • Storage: Store all PEG-linker precursors in a desiccator at -20°C.

  • Aliquot: Do not freeze/thaw the master stock. Aliquot into single-use vials under Argon/Nitrogen.

  • Drying: If the oil looks cloudy (water contamination), dissolve in DCM, dry over

    
    , filter, and concentrate immediately before the coupling reaction.
    
  • Reaction: For amide couplings with VHL ligands (amine-terminated), use HATU over EDCI. HATU is faster, reducing the time the PEG linker is exposed to potential hydrolysis or side reactions.

Protocol B: Measuring Cooperativity ( ) via TR-FRET

Objective: Determine if your linker length is driving stable complex formation.[2]

Reagents:

  • Biotinylated POI.

  • His-tagged VHL (VCB complex).

  • Terbium-labeled Anti-His antibody (Donor).

  • d2-labeled Streptavidin (Acceptor).

Workflow:

  • Binary Titration: Determine

    
     of PROTAC to POI and PROTAC to VHL individually.
    
  • Ternary Setup: Fix [POI] and [VHL] at concentrations near their

    
    .
    
  • Titrate PROTAC: Add PROTAC (PEG2, 4, and 6 variants) in a dose-response (0.1 nM to 10 µM).

  • Readout: Measure TR-FRET ratio (665/620 nm).

  • Calculation:

    
    
    
    • If

      
      : Positive cooperativity (Linker is helping).
      
    • If

      
      : Negative cooperativity (Linker is clashing—Switch PEG length ).
      

Mechanism of Action Visualization

Understanding why the linker length matters requires visualizing the Ubiquitin Transfer pathway.

UbiquitinTransfer PROTAC PROTAC (VHL-Linker-POI) Ternary Productive Ternary Complex PROTAC->Ternary Recruits E3 E3 Ligase (VHL-Cullin2-Rbx1) E3->Ternary Binds VHL side POI Target Protein (POI) POI->Ternary Binds Warhead side E2 E2~Ub (Charged Ubiquitin) Degradation Poly-Ubiquitination & Degradation E2->Degradation Transfers Ub to Lysine Ternary->E2 Recruits E2

Figure 2: The PROTAC-mediated ubiquitination cascade. The linker's role is to stabilize the 'Productive Ternary Complex' node, facilitating the jump to 'E2~Ub'.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Link

    • Key Insight: Demonstrates how linker length (in MZ1)
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

    • Key Insight: Establishes the "Hook Effect" and the kinetic parameters of VHL-based degrad
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672–680. Link

    • Key Insight: Discusses the use of rigid linkers vs.
  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793–1800. Link

    • Key Insight: Analysis of how PEG chain length impacts permeability and DMPK properties.

Sources

Optimization

Technical Support Center: Navigating Purification of PEGylated VHL Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated von Hippel-Lindau (VHL) ligands. The conjugation of polyethylene glycol (PEG) chains to VHL l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated von Hippel-Lindau (VHL) ligands. The conjugation of polyethylene glycol (PEG) chains to VHL ligands—a critical step in the synthesis of many Proteolysis Targeting Chimeras (PROTACs)—introduces unique and often frustrating challenges in purification and characterization.[1] The inherent polydispersity of PEG, coupled with the nuanced chemistry of VHL ligand synthesis, can lead to complex crude reaction mixtures that are difficult to resolve.

This guide is designed to provide practical, field-tested insights into these challenges. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your final compound.

Section 1: Synthesis & Impurity FAQs

The foundation of a successful purification is a well-understood reaction. Knowing the potential side products and impurities is the first step in developing a robust purification strategy.

Q1: What are the most common impurities I should expect in my crude reaction mixture after PEGylating a VHL ligand?

A1: Your crude product is typically a heterogeneous mixture.[] Beyond the desired PEGylated ligand, you should anticipate several common impurities:

  • Unreacted VHL Ligand: Incomplete reaction conversion will leave residual starting material.

  • Excess PEG Linker: Reactions are often driven with an excess of the PEGylating agent, which will be a major component of the crude mixture.

  • Di-PEGylated Species or Bis-VHL Adducts: If your PEG linker has two reactive ends, you may form species where two VHL ligands are linked together.

  • Hydrolyzed PEG Linker: If you are using an activated PEG linker (e.g., PEG-NHS ester), it can hydrolyze during the reaction or workup, creating an inert PEG-acid or PEG-alcohol that can be difficult to separate.

  • Synthetic Byproducts: The synthesis of the VHL core itself can generate minor byproducts, such as isomers or related compounds from side reactions during steps like C-H arylation, which are carried through to the final step.[3]

Q2: My VHL ligand has multiple potential sites for PEGylation (e.g., a phenol and an amine). How can I control selectivity and avoid a mixture of isomers?

A2: Achieving site-selectivity is crucial and depends on both your synthetic strategy and reaction conditions.

  • Orthogonal Protecting Groups: The most robust strategy is to use protecting groups on all but the desired reactive site. For example, protect a phenolic hydroxyl group as a benzyl or silyl ether if you want to selectively PEGylate a primary amine.

  • pH Control: You can exploit the different pKa values of functional groups. For instance, at a slightly basic pH (7-9), aliphatic amines are generally more nucleophilic than phenolic hydroxyl groups, favoring amine PEGylation. However, this method provides control, not necessarily exclusivity, and may still yield a mixture.

  • Choice of PEGylating Agent: Use a reagent with chemistry specific to your target functional group. For example, an NHS-ester PEG will preferentially react with primary amines, while a maleimide-PEG will target free thiols.

Section 2: Purification Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the workhorse for purifying PEGylated VHL ligands. However, the unique properties of these molecules can lead to frustrating chromatographic issues.

Core Challenge: The "Smear" Effect

The polydispersity of the PEG chain means your product is not a single molecular weight but a distribution of oligomers. This causes significant peak broadening in chromatography, making it difficult to resolve from impurities.

Q3: My reverse-phase HPLC chromatogram shows a very broad peak for my product, and it's co-eluting with what I suspect is unreacted PEG linker. How can I improve resolution?

A3: This is a classic challenge. The hydrophilicity of the PEG chain and the hydrophobicity of the VHL ligand create a molecule with amphipathic character, leading to poor chromatographic behavior. Here’s a systematic approach to improve separation:

  • Optimize the Gradient:

    • Problem: A steep gradient may not provide enough resolving power for species with similar retention times.

    • Solution: Employ a shallower gradient around the elution point of your compound. For example, instead of a 10-minute ramp from 10% to 90% acetonitrile, try a 30-minute ramp from 30% to 60%. This extended gradient gives the molecules more time to interact with the stationary phase, improving separation.[4]

  • Modify the Mobile Phase:

    • Problem: Standard mobile phase additives may not be sufficient to prevent secondary interactions.

    • Solution 1 (Ion Pairing): Add a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) to both your aqueous and organic phases. TFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol interactions on the column and protonating basic sites on your molecule.

    • Solution 2 (Alternative Acid): If TFA causes issues with mass spectrometry or leads to product instability, switch to formic acid (0.1%). It is less aggressive but can still significantly improve peak shape.

  • Change the Stationary Phase:

    • Problem: A standard C18 column may be too hydrophobic, leading to irreversible binding or very strong retention that requires high organic concentrations, which in turn can cause the PEG chain to precipitate or behave poorly.

    • Solution: Switch to a column with a different stationary phase. A C8 or a phenyl-hexyl column offers less hydrophobicity and different selectivity that may resolve your product from key impurities. For particularly polar compounds, an embedded polar group (EPG) column can be highly effective.

Q4: I've managed to separate my product from the free PEG linker, but I have a persistent impurity that co-elutes. What is it and how do I get rid of it?

A4: This is often a synthetic byproduct or a subtly modified version of your target compound (e.g., an oxidized or hydrolyzed species).[5][6]

  • Step 1: Characterize the Impurity. Collect the mixed fraction and analyze it by high-resolution mass spectrometry (HRMS). An unexpected mass may point to a known byproduct from your VHL ligand synthesis[3] or suggest oxidation (+16 Da) or hydrolysis of a labile group like an amide.[5]

  • Step 2: Employ Orthogonal Chromatography. If you cannot resolve the impurity by reverse-phase, you need a separation technique that relies on a different molecular property.

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[7][8] If the impurity has a significantly different size (e.g., it's a dimer), SEC can be an effective polishing step.[] It is particularly useful for removing large amounts of unreacted PEG.[8]

    • Normal Phase Chromatography: While less common for these molecules, if your compound is soluble in non-polar solvents, normal phase chromatography on a silica or diol column can provide a completely different selectivity profile.

Troubleshooting Decision Tree for HPLC Purification

G start HPLC Problem Observed broad_peak Broad or Tailing Peak start->broad_peak coelution Co-elution of Impurities start->coelution no_elution Product Not Eluting start->no_elution shallow_gradient shallow_gradient broad_peak->shallow_gradient Is gradient shallow enough? characterize characterize coelution->characterize Identify impurity via MS check_solubility check_solubility no_elution->check_solubility Check product solubility in mobile phase mobile_phase_mod Is 0.1% TFA or Formic Acid present? shallow_gradient->mobile_phase_mod Yes fix_gradient Action: Decrease gradient slope (e.g., 1%/min) shallow_gradient->fix_gradient No change_column Action: Try a C8 or Phenyl-Hexyl column mobile_phase_mod->change_column Yes add_acid Action: Add 0.1% TFA or Formic Acid to mobile phase mobile_phase_mod->add_acid No ortho_chrom Action: Use orthogonal method (e.g., Size Exclusion Chromatography) characterize->ortho_chrom Impurity identified strong_solvent strong_solvent check_solubility->strong_solvent Soluble change_solvent Action: Change organic solvent (e.g., MeOH, IPA) or add THF check_solubility->change_solvent Insoluble reduce_hydrophobicity reduce_hydrophobicity strong_solvent->reduce_hydrophobicity Action: Use stronger organic solvent or switch to a less hydrophobic column (e.g., C8, C4)

Caption: A decision tree for troubleshooting common HPLC purification issues.

Section 3: Analytical & Characterization FAQs

Purifying your compound is only half the battle. Confirming its identity and purity presents its own set of PEG-related hurdles.

Q5: The PEG signals in my ¹H NMR spectrum are overwhelming and obscuring the signals from my VHL ligand. How can I confirm the structure?

A5: The large, repeating ethylene glycol unit (-O-CH₂-CH₂-) creates a massive singlet or multiplet around 3.6 ppm, which can hide other important signals.

  • Use a High-Field Magnet: A higher field strength (e.g., 600 MHz or above) will provide better signal dispersion, potentially resolving peaks that overlap at lower fields.

  • Rely on 2D NMR:

    • COSY (Correlation Spectroscopy): This will show you which protons are coupled. Even if a proton signal is partially obscured by the PEG peak, its correlation to a visible, unobscured proton elsewhere in the spin system can confirm its presence.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since the carbon spectrum is much wider, you can use the carbon chemical shifts to resolve ambiguities in the proton spectrum. The VHL ligand carbons will have distinct shifts from the PEG carbon at ~70 ppm.

  • Solvent Titration: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or CD₃OD) can shift the position of both the PEG and ligand signals, potentially resolving the overlap.

Q6: My ESI-MS spectrum doesn't show a single, sharp peak for my product. Instead, I see a wide "hump" or a series of peaks separated by 44 Da. Is my product impure?

A6: This is the expected result for a PEGylated molecule and does not necessarily indicate impurity.[1]

  • Understanding the Spectrum: The series of peaks separated by 44.03 Da corresponds to the mass of a single ethylene glycol monomer (C₂H₄O). This distribution reflects the polydispersity of your PEG starting material.

  • Data Interpretation:

    • Confirm the Distribution: Check that the mass difference between the major peaks in the distribution is indeed ~44 Da.

    • Identify the Charge State: Electrospray ionization (ESI) often produces multiply charged ions. The distance between isotopic peaks will be 1/z (where z is the charge state). For z=2, the spacing will be ~0.5 m/z.

    • Deconvolute the Spectrum: Use the deconvolution software that comes with your mass spectrometer to convert the multiply charged spectrum into a single, zero-charge mass distribution. The apex of this distribution should correspond to the average molecular weight of your PEGylated VHL ligand.

  • Troubleshooting Tip: If your signal is weak or the spectrum is noisy, it may be due to the PEG chain suppressing ionization. Adding a small amount of sodium or potassium salt (e.g., NaCl) to your sample can sometimes promote the formation of [M+Na]⁺ or [M+K]⁺ adducts, which may ionize more efficiently and give a cleaner spectrum.

Purification & Analysis Workflowdot

G cluster_0 Purification cluster_1 Analysis cluster_2 Final Steps crude Crude Reaction Mixture (Product, Free PEG, Unreacted VHL) rp_hplc Primary Purification: Reverse-Phase HPLC crude->rp_hplc fractions Collect Fractions rp_hplc->fractions sec_hplc Secondary Purification: Size Exclusion Chromatography rp_hplc->sec_hplc Co-elution persists lcms LC-MS Analysis (Check for Mass Distribution) fractions->lcms nmr NMR Analysis (Confirm Structure & Purity) lcms->nmr Fractions with correct mass pool Pool Pure Fractions nmr->pool Fractions are pure lyophilize Lyophilize to Dry Powder pool->lyophilize final_qc Final QC (UPLC, HRMS, NMR) lyophilize->final_qc sec_hplc->fractions

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Displacement of Tosylates

[1][2] Status: Operational Ticket Focus: Preventing Alkyl Chloride Side Products Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary: The "Hidden Competitor" A common failure mode in nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket Focus: Preventing Alkyl Chloride Side Products Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The "Hidden Competitor"

A common failure mode in nucleophilic substitution via tosylates is the unintended formation of alkyl chlorides (


). This occurs when the chloride ion (

), generated as a byproduct of the tosylation step (using

), acts as a competitive nucleophile.[1]

This guide provides the mechanistic insight and protocols to eliminate this side reaction, ensuring high purity of the intermediate tosylate (


) for subsequent displacement.
Diagnostic Workflow

Before proceeding, use this decision tree to identify if your current conditions are conducive to alkyl chloride formation.[2][3]

G Start Start: Tosylation Reaction Setup ReagentCheck Reagent: Are you using TsCl? Start->ReagentCheck SubstrateCheck Substrate: Is it Activated? (Benzylic, Allylic, or Electron-Withdrawing Groups?) ReagentCheck->SubstrateCheck Yes Safe LOW RISK: Proceed with Standard Protocol ReagentCheck->Safe No (Using Ts2O) SolventCheck Solvent: Is it Polar Aprotic? (DMF, DMSO, DMAc) SubstrateCheck->SolventCheck Yes SubstrateCheck->SolventCheck No RiskHigh CRITICAL RISK: High Probability of R-Cl Formation (>30% Side Product) SolventCheck->RiskHigh Yes (DMF/DMSO) RiskMed MODERATE RISK: Possible Trace R-Cl (Requires Strict Temp Control) SolventCheck->RiskMed No (DCM/Et2O) Solution1 SOLUTION A: Switch to Tosyl Anhydride (Ts2O) RiskHigh->Solution1 Solution2 SOLUTION B: Switch Solvent to DCM/CHCl3 & Maintain T < 0°C RiskMed->Solution2

Figure 1: Diagnostic logic for assessing the risk of alkyl chloride formation during tosylation.

Technical Troubleshooting (Q&A)
Issue 1: My crude NMR shows a mixture of Tosylate (

) and Chloride (

).

Diagnosis: Competitive Substitution. When using p-Toluenesulfonyl chloride (


) with a base (Pyridine/Et

N), the reaction produces pyridinium hydrochloride (

).[3] In the presence of this salt, the chloride ion (

) is a competent nucleophile. If your substrate is activated (e.g., benzylic) or if the reaction is heated,

will displace the newly formed

group. Corrective Action:
  • Switch Reagent: Use p-Toluenesulfonic Anhydride (

    
    ) .[2][3] The byproduct is the non-nucleophilic tosylate anion (
    
    
    
    ), completely eliminating the source of chloride.
  • Change Solvent: If you must use

    
    , avoid DMF or DMSO. These polar aprotic solvents leave the 
    
    
    
    "naked" and highly reactive.[2][3] Use non-polar solvents like DCM or
    
    
    where
    
    
    is less nucleophilic [1].[2][3]
Issue 2: The reaction works on small scale, but fails on scale-up.

Diagnosis: Thermal History. On a larger scale, the exotherm from adding


 is harder to control.[2][3] Higher temperatures (

) significantly increase the rate of the parasitic

reaction by chloride ions.[3] Corrective Action:
  • Strict Cryogenic Control: Maintain internal temperature between -5°C and 0°C during addition.

  • Stepwise Addition: Add

    
     as a solution in DCM dropwise over 1-2 hours.
    
Issue 3: I cannot separate the excess TsCl from my product.

Diagnosis: Co-elution.


 often has a similar 

to alkyl tosylates, making chromatography difficult.[2][3] Corrective Action:
  • Cellulose Scavenging: Add cellulose (filter paper pulp) and pyridine to the reaction mixture before workup.[2][3] The excess

    
     reacts with the cellulose to form an insoluble ester, which is easily filtered off [2].[4]
    
  • Amine Quench: Add N,N-dimethylethylenediamine (1.5 eq relative to excess TsCl). This forms a highly polar sulfonamide that stays at the baseline during chromatography.[2][3]

Comparative Data: Solvent & Reagent Effects

The choice of solvent and reagent drastically alters the product distribution. The table below summarizes the effect of conditions on the ratio of Tosylate (


) vs. Chloride (

) for a sensitive substrate (e.g., nitrobenzyl alcohol).
VariableConditionPrimary ProductMechanism Note
Reagent TsCl Mixture (

dominant)
Generates nucleophilic

byproduct.[2][3][1]
Reagent Ts

O
Pure

Generates non-nucleophilic

byproduct.[2][3]
Solvent DMF / DMSO

Solvates cation, leaving

highly reactive (naked anion).[2][3]
Solvent DCM / CHCl


Ion pairing suppresses

nucleophilicity.[2][3]

Data synthesized from Ding et al. [1] and standard process chemistry principles.

Validated Protocols
Protocol A: The "Gold Standard" (Chloride-Free Method)

Recommended for sensitive substrates, activated alcohols, or when high purity is critical.

Reagents:

  • Substrate (

    
    ): 1.0 equiv
    
  • p-Toluenesulfonic Anhydride (

    
    ):  1.1 - 1.5 equiv[3]
    
  • Pyridine: 2.0 - 3.0 equiv (or Et

    
    N + DMAP cat.)[2][3]
    
  • Solvent: Dichloromethane (DCM) [0.1 M][3]

Procedure:

  • Dissolution: Dissolve alcohol and pyridine in anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add

    
     portion-wise over 15 minutes. (Note: 
    
    
    
    is a solid; ensure no clumps).[2][3]
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC.[2][3][5]

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup: Separate layers. Wash organic layer with 1M citric acid (to remove pyridine), then water, then brine.[2][3] Dry over

    
    .[2][3]
    
  • Result: Yields pure

    
     with zero risk  of alkyl chloride contamination.
    
Protocol B: The "Cost-Effective" Method (TsCl Control)

Suitable for simple primary alcohols.[2][3] Requires strict temperature control.[2][3]

Reagents:

  • Substrate (

    
    ): 1.0 equiv
    
  • p-Toluenesulfonyl Chloride (

    
    ):  1.2 equiv[3]
    
  • Pyridine: 2.0 equiv[2][3]

  • DMAP: 0.1 equiv (Catalyst - accelerates tosylation over chlorination)[3]

  • Solvent: Dichloromethane (DCM)[3][6]

Procedure:

  • Setup: Dissolve alcohol, pyridine, and DMAP in DCM. Cool to -10°C to 0°C (Salt/Ice bath).[2][3]

  • Addition: Dissolve

    
     in minimal DCM and add dropwise  over 30-60 minutes. Do not add solid TsCl directly to avoid local heating.
    
  • Incubation: Maintain at 0°C. Do not heat to reflux.

  • Scavenging (Optional but Recommended): If TLC shows excess

    
    , add 0.5g of shredded filter paper (cellulose) and stir for 30 mins [2].
    
  • Workup: Filter (if cellulose used). Wash with cold water, 1M HCl, then

    
    .[2][3]
    
  • Critical Step: Ensure all chloride salts are washed out before concentrating.[2][3] Do not store the crude mixture for long periods, as residual acid/salts can induce decomposition.[2][3]

References
  • Ding, R., He, Y., Wang, X., Xu, J., Chen, Y., Feng, M., & Qi, C. (2011).[2] Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665–5673. [Link]

  • Schoonover, D. V., & Gibson, H. W. (2016).[2][3] Facile removal of tosyl chloride from tosylates using cellulosic materials. Tetrahedron Letters. [Link][3]

  • Master Organic Chemistry.[2][3] (2015).[2][3][1][7] Tosylates and Mesylates. [Link]

Sources

Optimization

Stability of (S, R, S)-AHPC-PEG4-tosyl in DMSO and DMF

Technical Support Center: Stability & Handling of (S, R, S)-AHPC-PEG4-tosyl Executive Summary (S, R, S)-AHPC-PEG4-tosyl is a high-value heterobifunctional linker used in PROTAC® chimera synthesis. It conjugates the VHL E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (S, R, S)-AHPC-PEG4-tosyl

Executive Summary

(S, R, S)-AHPC-PEG4-tosyl is a high-value heterobifunctional linker used in PROTAC® chimera synthesis. It conjugates the VHL E3 ligase ligand (AHPC) to a target protein ligand via a PEG4 spacer.

The Critical Vulnerability: The tosyl (p-toluenesulfonyl) group is an activated electrophile designed to be displaced. While this makes it excellent for synthesis, it renders the molecule inherently unstable in nucleophilic or hydrolytic environments.

The Verdict: Anhydrous DMSO is the superior solvent for short-term storage and reactions. DMF poses a severe, often overlooked chemical risk due to its spontaneous decomposition into dimethylamine, which destroys the tosyl linker via aminolysis.

Module 1: Solvent Compatibility Science

This section details the mechanistic reasons behind solvent recommendations. Understanding why a solvent fails is critical for troubleshooting.

The DMF Trap (The "Silent Killer")

Researchers often treat DMF (N,N-Dimethylformamide) as an inert solvent. It is not. Over time, especially at room temperature or in the presence of light/acids, DMF decomposes into dimethylamine (DMA) and carbon monoxide/formate.

  • The Mechanism: DMA is a strong nucleophile.[1] It attacks the electrophilic carbon attached to the tosyl group (SN2 reaction), displacing the tosyl group.

  • The Result: Your linker is converted into a "dead" dimethylamine adduct (N,N-dimethyl-PEG4-AHPC). This impurity is often inseparable from your desired product by standard flash chromatography.

The DMSO Factor (The "Wet Blanket")

DMSO (Dimethyl sulfoxide) is chemically more stable regarding nucleophilicity but is extremely hygroscopic (absorbs water from the air).

  • The Mechanism: Water acts as a nucleophile, attacking the tosyl group to form the hydrolyzed alcohol (AHPC-PEG4-OH).

  • The Advantage: Unlike DMF decomposition, water absorption can be managed physically (molecular sieves, inert gas). DMSO does not intrinsically generate nucleophiles.

Degradation Pathways Diagram

G Compound (S,R,S)-AHPC-PEG4-tosyl (Active Electrophile) Dead_Amine DEAD END: Dimethylamine Adduct [M - 127 Da] Compound->Dead_Amine Aminolysis Dead_OH DEAD END: Hydrolyzed Alcohol [M - 154 Da] Compound->Dead_OH Loss of Tosyl DMF DMF Solvent (Decomposes over time) DMA Dimethylamine (Nucleophile) DMF->DMA Decomposition (Heat/Light/Time) DMA->Compound SN2 Attack DMSO DMSO Solvent (Hygroscopic) Water Atmospheric H2O (Nucleophile) DMSO->Water Absorbs Moisture Water->Compound Hydrolysis

Figure 1: Mechanistic degradation pathways of tosylate linkers in polar aprotic solvents. Note the irreversible nature of both aminolysis (in DMF) and hydrolysis (in wet DMSO).

Module 2: Troubleshooting & Diagnostics

Use this guide if you observe low yields or unexpected peaks in your LCMS data.

Diagnostic Table: Identifying Impurities
ObservationProbable CauseMechanismMass Shift (Approx)
Peak +45 Da (vs Product)DMF Decomposition Dimethylamine displaces Tosyl[M - 127] relative to Tosyl start material
Peak -154 Da (vs Start)Wet Solvent Hydrolysis to Alcohol (OH)[M - 154] (Loss of Ts, Gain of H)
No Reaction Old Reagents Complete HydrolysisN/A (Starting material gone)
Precipitate in DMSO Cold Shock DMSO freezing (18.5°C)N/A (Physical change)

Note: Mass shifts are calculated relative to the starting AHPC-PEG4-tosyl (M). The Tosyl group (Ts) has a mass contribution of ~155 Da. The Oxygen is part of the PEG chain, but in SN2 aminolysis, the Oxygen leaves with the Tosyl group.

Quick-Check Protocol: Solvent Purity

Before dissolving your precious linker, test your solvent.

  • The "Smell Test" (DMF): Open your DMF bottle. If it smells "fishy," it contains dimethylamine.[2] DISCARD IMMEDIATELY. Pure DMF is odorless.[2]

  • The "Freeze Test" (DMSO): Place 1 mL of DMSO in the fridge (4°C). It should freeze solid. If it remains liquid or slushy, it has significant water content (>5%).

Module 3: Best Practice Protocols

Recommended Storage Protocol
  • State: Store as a solid powder whenever possible.

  • Temperature: -20°C or -80°C.

  • Atmosphere: Under Argon or Nitrogen.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite™.

Solubilization & Reaction Setup (The "Golden Rule")

Follow this workflow to minimize degradation during synthesis.

Workflow Start Start: Solid AHPC-PEG4-tosyl Solvent_Choice Select Solvent: Anhydrous DMSO Start->Solvent_Choice Prep Pre-dry DMSO with 4Å Molecular Sieves (24h) Solvent_Choice->Prep Dissolve Dissolve immediately before use Prep->Dissolve Reaction Add Nucleophile (Amine/Thiol) within 5 minutes Dissolve->Reaction

Figure 2: Optimal workflow for handling tosylate linkers to prevent side reactions.

Step-by-Step:

  • Solvent Prep: Use "Anhydrous Grade" DMSO (packaged in septa-sealed bottles). Add activated 4Å molecular sieves to the bottle 24 hours prior to use.

  • Equilibration: Allow the frozen vial of AHPC-PEG4-tosyl to warm to room temperature before opening . This prevents condensation from forming on the cold powder.

  • Dissolution: Add DMSO via syringe through a septum if possible. Vortex briefly.

  • Immediate Use: Do not store the solution. Add your nucleophile (the protein binder you are conjugating) immediately. The reaction rate of the intended conjugation must outcompete the hydrolysis rate.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store a 10 mM stock solution of AHPC-PEG4-tosyl in DMSO at -20°C? A: We strongly advise against this. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric moisture, which will hydrolyze the tosyl group over time. If you must make a stock, aliquot it into single-use vials, purge with argon, seal with Parafilm, and never refreeze a thawed aliquot.

Q2: I only have DMF available. Can I use it? A: Only if it is "Freshly Distilled" or "Anhydrous Grade" from a freshly opened bottle. If the bottle has been open for more than 2 weeks, do not use it. You can attempt to scavenge dimethylamine by adding a small amount of acidic resin, but this risks catalyzing other degradation. Switching to DMSO is the safer operational choice.

Q3: Why did my reaction yield a product with a mass of [M - 111]? A: This corresponds to the replacement of the Tosyl group (Mass ~155) with a Dimethylamine group (Mass ~44). Net change: -111 Da (approx). This confirms your DMF contained dimethylamine impurities.[2]

Q4: Is the "S, R, S" stereochemistry affected by the solvent? A: No. The stereocenters are on the hydroxyproline ring (AHPC core), which is chemically robust in DMSO/DMF at room temperature. The instability is strictly localized to the tosyl linker tail.

References

  • Solvent Properties & Reactivity

    • Evans, D. A. (Harvard University). "pKa's of Inorganic and Oxo-Acids." (General reference for solvent acidity/basicity).
    • Reichardt, C.[3][4] (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Definitive text on solvent decomposition mechanisms).

  • DMF Decomposition Mechanisms

    • Juillard, J. (1977). "Hydrolysis of dimethylformamide." Pure and Applied Chemistry. (Details the kinetics of DMF breakdown to dimethylamine).
    • BroadPharm Technical Data. "PEG Linker Stability Guidelines." (General industry standard for PEG-activated esters/tosylates).

  • PROTAC Synthesis & Linker Chemistry

    • Testa, A., et al.[5] (2020).[1][6][7][8] "3D-Pharmacophore-Based Discovery of Novel BAZ2A Bromodomain Inhibitors." Journal of Medicinal Chemistry. Link (Discusses VHL ligand stability and linker attachment strategies).

    • Steinebach, C., et al. (2018).[9] "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. Link (Provides standard protocols for alkylation using tosyl-PEG chains).

  • Tosyl Group Chemistry

    • Master Organic Chemistry. "Tosylates and Mesylates."[10] Link (Educational resource on the mechanism of tosyl displacement).

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization of Hydroxyproline (Hyp)

Topic: Minimizing epimerization of trans-4-hydroxy-L-proline during solid-phase and solution-phase synthesis. Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing epimerization of trans-4-hydroxy-L-proline during solid-phase and solution-phase synthesis. Audience: Senior Researchers, Process Chemists, and Drug Development Scientists. Format: Technical Guide, Troubleshooting Modules, and FAQs.

Executive Summary: The Stereochemical Challenge

Hydroxyproline (Hyp) presents a unique stereochemical challenge in peptide synthesis. Unlike standard amino acids, the electron-withdrawing hydroxyl group at the


-position (C4) exerts a strong inductive effect (

), significantly increasing the acidity of the

-proton (C2).

This acidity lowers the energy barrier for proton abstraction by bases (e.g., DIEA, DBU, Piperidine), leading to the formation of an enolizable intermediate and subsequent scrambling of the chiral center. The result is a mixture of the desired L-Hyp and the undesired D-Hyp (epimer), often inseparable by standard preparative HPLC.

This guide provides a self-validating protocol to minimize this risk, moving away from "standard" Fmoc protocols toward optimized, low-base methodologies.

Module 1: Resin Loading (The Critical First Step)

The Issue: Standard loading of the first amino acid onto Wang resin typically utilizes DIC (diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine). DMAP is catastrophic for Hydroxyproline. It acts as a nucleophilic catalyst that not only drives esterification but also rapidly shuttles protons, causing significant C2 epimerization (up to 15-20%).

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin The 2-CTC resin allows for loading under extremely mild conditions via an


-like mechanism that does not require strong activation or nucleophilic catalysts.
Protocol: Epimerization-Free Loading on 2-CTC Resin
  • Resin Preparation: Swell 2-Chlorotrityl chloride resin (1.0 eq based on nominal loading) in dry DCM for 30 minutes.

  • Reactant Dissolution: Dissolve Fmoc-Hyp(tBu)-OH (1.2 eq relative to resin capacity) and DIEA (N,N-Diisopropylethylamine, 4.0 eq) in dry DCM.

    • Note: Use a minimal amount of DMF only if solubility is an issue; DCM is preferred to maximize the "trityl cation" mechanism.

  • Coupling: Add the solution to the resin. Agitate gently for 2 hours maximum .

    • Why? Prolonged exposure to base, even mild DIEA, can slowly induce epimerization.

  • Capping: Add Methanol (HPLC grade, 0.8 mL per gram of resin) and DIEA (1.0 eq) to the reaction mixture. Agitate for 20 minutes.

    • Mechanism:[1][2][3][4][5][6] Methanol caps unreacted trityl chloride sites, preventing future non-specific binding.

  • Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Data Comparison: Loading Methods

Loading MethodCatalyst/BaseMechanismEst.[7][8] Epimerization Level
Wang Resin (Standard) DIC / DMAP (0.1 eq)Acyl TransferHigh (5–15%)
Wang Resin (Modified) DIC / MelIm (N-Methylimidazole)Acyl TransferModerate (2–5%)
2-CTC Resin (Recommended) DIEA (Excess)

Substitution
Negligible (<0.5%)

Module 2: Peptide Elongation (Coupling Hyp Internal to Chain)

The Issue: When coupling Fmoc-Hyp(tBu)-OH to a growing peptide chain, the choice of coupling reagent is paramount. The popular HATU/DIEA system is highly reactive but creates a basic microenvironment (


 locally) that promotes 

-proton abstraction before the coupling event completes.

The Solution: DIC / Oxyma Pure The combination of DIC (carbodiimide) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates a highly reactive active ester at near-neutral pH, suppressing the base-catalyzed pathway.

Protocol: Low-Epimerization Coupling Cycle
  • Activation:

    • Dissolve Fmoc-Hyp(tBu)-OH (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Crucial Step: Allow to pre-activate for 2-3 minutes only. Do NOT add base (DIEA/NMM).

  • Coupling:

    • Transfer the pre-activated mixture to the resin-bound free amine.

    • Agitate for 60 minutes at Room Temperature (RT).

    • Temperature Warning: Do not use microwave heating >50°C for Hyp couplings. Thermal energy accelerates epimerization exponentially faster than coupling kinetics for hindered secondary amines.

  • Monitoring:

    • Use the Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine) to verify completion.

Visualization: Decision Logic for Hyp Synthesis

Hyp_Synthesis_Strategy Start Start: Hyp Incorporation Position Where is Hyp located? Start->Position CTerm C-Terminus (First Residue) Position->CTerm C-Term Internal Internal Sequence Position->Internal Internal ResinChoice Resin Selection CTerm->ResinChoice Wang Wang Resin (Requires DMAP) ResinChoice->Wang Avoid CTC 2-Chlorotrityl Resin (Base: DIEA) ResinChoice->CTC Recommended WangResult High Epimerization Risk Wang->WangResult CouplingAgent Coupling Reagent Choice Internal->CouplingAgent HATU HATU / DIEA CouplingAgent->HATU Risky (Basic pH) DICOxyma DIC / Oxyma Pure CouplingAgent->DICOxyma Safe (Neutral pH) Microwave Microwave Heating? DICOxyma->Microwave HighTemp > 50°C Microwave->HighTemp Avoid LowTemp RT or < 50°C Microwave->LowTemp Safe

Caption: Decision matrix for minimizing Hydroxyproline epimerization based on position and reagents.

Module 3: Solution Phase & Post-Synthetic Handling

The Issue: Saponification In solution-phase synthesis, removing methyl/ethyl esters via saponification (NaOH/LiOH) is a standard deprotection step. However, the


-proton of Hyp is acidic enough that exposure to hydroxide ions will cause rapid racemization via the enolate mechanism.

The Solution: Acidolytic Cleavage Always design the synthetic strategy to avoid base-mediated ester hydrolysis.

  • Use Acid-Labile Esters: Employ tert-butyl esters (OtBu) or trityl esters, which can be removed with TFA (Trifluoroacetic acid).

  • Enzymatic Hydrolysis: If an alkyl ester is unavoidable, use Pig Liver Esterase (PLE) or Lipases (e.g., Candida antarctica Lipase B) at pH 7.0–7.5. Enzymes are stereoselective and will not abstract the

    
    -proton.
    

Troubleshooting & FAQs

Q1: I see a "doublet" peak in my HPLC trace for the purified peptide. Is this epimerization?

  • Diagnosis: Possibly, but first rule out cis/trans isomerism . Proline and Hydroxyproline peptide bonds can exist in both cis and trans conformations, which interconvert slowly on the NMR/HPLC timescale.

  • Test: Run the HPLC at a higher temperature (e.g., 60°C). If the peaks merge, it is conformational isomerism. If they remain distinct, it is chemical epimerization (D-Hyp impurity).

Q2: Why is Oxyma Pure preferred over HOBt for Hyp?

  • Reasoning: Oxyma Pure (pKa 4.[9]60) is safer (non-explosive) and forms an active ester that is more reactive than the HOBt ester but less prone to oxazolone formation. Most importantly, it allows the use of DIC (carbodiimide) without adding tertiary bases like DIEA, maintaining a neutral pH during activation [1].

Q3: Can I use Fmoc-Hyp(Trt)-OH instead of Fmoc-Hyp(tBu)-OH?

  • Insight: Yes. The Trityl (Trt) group is extremely bulky. While primarily used for orthogonality, the steric bulk of the Trityl group on the oxygen can essentially "shield" the

    
    -carbon environment, slightly reducing the rate of proton abstraction compared to the smaller tBu group. However, coupling kinetics may be slower due to steric hindrance [2].
    

Q4: My yield is low when coupling to the Hyp residue (i.e., Hyp is the amine). Why?

  • Explanation: This is not an epimerization issue; it is a nucleophilicity issue. Hyp is a secondary amine with a bulky side chain.

  • Fix: Use HATU/HOAt/DIEA for this specific step (coupling the next amino acid onto Hyp). The risk of epimerizing the incoming amino acid is standard, but the Hyp itself (now part of the resin-bound amine) is resistant to epimerization because it is no longer an activated carbonyl species.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[10] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Di Fenza, A., Tancredi, M., Galoppini, C., & Rovero, P. (2009). Racemization of the C-terminal amino acid in the solid phase synthesis of peptides. Tetrahedron Letters, 50(26), 3610-3612.

  • Steinauer, R., Chen, F. M. F., & Benoiton, N. L. (1989). Studies on racemization associated with the use of 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 34(4), 295-298.

Sources

Optimization

Technical Support Center: VHL Ligand Conjugation &amp; Steric Optimization

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with VHL (Von Hippel-Lindau) ligand conjugation in PROTAC design.[1] It is structured to diagnose, explain, and res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with VHL (Von Hippel-Lindau) ligand conjugation in PROTAC design.[1] It is structured to diagnose, explain, and resolve steric hindrance issues that abolish binary binding or ternary complex formation.[1][2]

Current Status: Online 🟢 Agent: Senior Application Scientist, Ligand Design Unit Topic: Overcoming Steric Hindrance in VHL-PROTAC Conjugation[1]

🔬 Core Diagnostic: Why is my VHL PROTAC failing?

If your VHL-based PROTAC is inactive, the failure often stems from one of three steric checkpoints. Before redesigning your synthesis, you must isolate the failure mode.[1]

The "Steric Checkpoint" Protocol:

CheckpointSymptomDiagnostic AssayRoot Cause
1.[1][3] Binary Binding PROTAC does not bind VHL (

).
FP / TR-FRET (Competition Assay)Conjugation Site Clash: The linker attachment point (exit vector) physically obstructs the VHL binding pocket.
2. Ternary Formation PROTAC binds VHL and POI separately, but no ternary complex forms.[1]SPR / AlphaLISA (Ternary Mode)Linker Clash: The linker is too short or exits at an angle that forces the POI and VHL into a steric collision.
3. Permeability PROTAC binds and forms complexes in vitro but fails in cells.[1]NanoBRET (Cellular Target Engagement)Solvent Shielding: The linker/conjugation exposes too much polar surface area (TPSA), preventing membrane traversal.[1]

🛠 Module 1: Troubleshooting Binary Binding (The "Exit Vector" Problem)

User Question: "I conjugated a PEG linker to my VH032 analog, and it completely lost affinity for VHL. I used the standard amide coupling. What happened?"

Technical Insight: You likely conjugated to a "Forbidden Zone."[1] The VHL binding pocket is deep and narrow.[1] The hydroxyproline (Hyp) core is buried, and the tert-butyl group sits in a hydrophobic sub-pocket.[1] There are only specific "Exit Vectors" that allow a linker to extend into solvent without hitting the protein wall.[1]

The Solution: Validated Exit Vectors

You must utilize solvent-exposed vectors.[1] Do not attempt conjugation on the Hyp ring or the tert-butyl group directly.

  • The Gold Standard: LHS (Left-Hand Side) Terminal Amide

    • Chemistry: Amide coupling at the N-terminus of the tert-leucine residue.[1][4]

    • Why it works: This position mimics the HIF-1

      
       peptide backbone, pointing directly out of the pocket into the solvent. It tolerates diverse linker types (PEG, Alkyl, rigid piperazines).[1]
      
    • Reference: This is the vector used in MZ1 and ARV-771 .[1]

  • The Alternative: RHS (Right-Hand Side) Phenyl

    • Chemistry: Ether or amide linkage on the phenyl ring (often replacing the methyl group of the benzyl moiety).

    • Risk: This vector is closer to the "surface" of the protein interface. While it allows binding, it is more susceptible to Protein-Protein Steric Clash (Checkpoint 2) if the linker is not rigid enough to direct the POI away from VHL.[1]

📉 Visualizing the Logic: VHL Interaction Map

The following diagram illustrates the "Safe Zones" vs. "Clash Zones" within the VHL pocket.

VHL_Interaction_Logic cluster_Ligand VH032 Ligand Core VHL_Pocket VHL Binding Pocket Hyp Hydroxyproline (Hyp) (Buried - DO NOT TOUCH) VHL_Pocket->Hyp Critical H-Bonds tBu tert-Butyl Group (Hydrophobic Anchor) VHL_Pocket->tBu Hydrophobic Fit Linker Linker Attachment Hyp->Linker Forbidden Clash Steric Clash (Affinity Loss) Hyp->Clash Blocks Pocket LHS_Amide LHS Terminal Amide (Primary Exit Vector) LHS_Amide->Linker Points Outward RHS_Phenyl RHS Phenyl Ring (Secondary Exit Vector) RHS_Phenyl->Linker Points Sideways Solvent Solvent Space (Safe Zone) Linker->Solvent Ideal Trajectory

Figure 1: Logic map of VHL ligand conjugation sites.[1] Green nodes indicate safe conjugation vectors; Red nodes indicate buried residues where modification abolishes binding.

🧬 Module 2: Troubleshooting Ternary Complex Formation (The "Linker Length" Problem)

User Question: "My PROTAC binds VHL (


) and my Target (

), but I see no degradation and no cooperativity in SPR. Is my linker too short?"

Technical Insight: Steric hindrance isn't just about the ligand fitting in the pocket; it's about the two proteins (VHL and POI) fitting together.

  • Negative Cooperativity (

    
    ):  The proteins push against each other.[1]
    
  • The "Goldilocks" Zone: You need a linker that is long enough to span the gap but rigid enough to prevent "flopping" (entropic penalty).[1]

Protocol: The "Linker Scan" Strategy

Do not guess.[1] Use a systematic synthesis approach to define the steric boundary.

  • Step 1: The Ruler Approach (Alkyl/PEG Scan) Synthesize a library of 3-5 PROTACs with increasing linear length:

    • C2 (Ethyl)

      
       C4 
      
      
      
      C6
      
      
      PEG2
      
      
      PEG4.[1]
    • Data Interpretation: If potency increases with length and then plateaus, your shorter linkers were causing steric clash between the proteins.[1]

  • Step 2: Rigidification (Overcoming Entropy) If long PEGs work but are weak (due to high entropy), replace flexible chains with rigid scaffolds that mimic the extended conformation:

    • Piperazines / Piperidines: These add length and restrict rotation.[1]

    • Alkynes: Linear and rigid.[1]

📊 Self-Validating System: The Competition FP Assay

Before moving to cells, validate that your conjugation didn't destroy VHL binding.[1]

Protocol:

  • Probe: BODIPY-FL-VH032 (tracer).[1][5]

  • Protein: VCB Complex (VHL-ElonginC-ElonginB).[1][6]

  • Method:

    • Titrate your PROTAC (0.1 nM to 10

      
      M) against fixed VCB (20 nM) and Tracer (5 nM).[1]
      
    • Measure Fluorescence Polarization (mP).[1]

  • Validation Criteria:

    • If PROTAC

      
       is >10x higher than free VH032, you have Binary Steric Hindrance  (Go back to Module 1).[1]
      
    • If PROTAC

      
       is comparable to VH032, your conjugation is chemically sound.[1]
      

📉 Module 3: Quantitative Data Summary

When optimizing VHL ligands, the impact of conjugation on affinity is quantifiable.[1] Below is a reference dataset for VH032 derivatives.

Ligand VariantConjugation Site

(VHL)
Steric RiskNotes
VH032 (Free) N/A~180 nMN/ABaseline affinity.[1]
VH032-Amide LHS (Terminal Amide)~200 nMLowBest general-purpose exit vector.[1]
VH032-Phenol RHS (Phenyl Ring)~300-500 nMMediumGood for specific geometries; higher risk of protein clash.[1]
Hyp-Modified Hydroxyproline -OH>10

M
Critical Do not use. Abolishes H-bond to Ser111/His115.[1]
tBu-Modified tert-Butyl Group>5

M
Critical Disrupts hydrophobic anchor.[1]

🔄 Troubleshooting Workflow Diagram

Use this decision tree to navigate your experimental failure.

Troubleshooting_Workflow Start PROTAC Inactive in Cells Check_Binary Step 1: Check Binary Binding (FP Assay vs VHL) Start->Check_Binary Is_Binding Does it bind VHL? Check_Binary->Is_Binding No_Binding NO: Steric Hindrance at Ligand Is_Binding->No_Binding Kd > 1uM Yes_Binding YES: Ligand is functional Is_Binding->Yes_Binding Kd ~ nM Fix_Vector Action: Change Exit Vector (Switch to LHS Amide) No_Binding->Fix_Vector Check_Ternary Step 2: Check Ternary Complex (SPR/AlphaLISA) Yes_Binding->Check_Ternary Is_Ternary Does Ternary Complex form? Check_Ternary->Is_Ternary No_Ternary NO: Protein-Protein Steric Clash Is_Ternary->No_Ternary No Cooperativity Yes_Ternary YES: Complex forms in vitro Is_Ternary->Yes_Ternary Positive Cooperativity Fix_Linker Action: Increase Linker Length or Change Composition No_Ternary->Fix_Linker Check_Perm Step 3: Check Permeability (NanoBRET / Caco-2) Yes_Ternary->Check_Perm

Figure 2: Step-by-step troubleshooting decision tree for diagnosing VHL-PROTAC failure modes.

📚 References

  • Buckley, D. L., et al. (2012).[1] "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society.[1] Link[1]

    • Foundational paper establishing VH032 and the SAR of the hydroxyproline core.

  • Zengerle, M., et al. (2015).[1] "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology.[1] Link[1]

    • Describes the synthesis of MZ1 and the validation of the LHS amide exit vector.

  • Gadd, M. S., et al. (2017).[1] "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.[1] Link

    • Key resource for understanding ternary complex formation and "positive cooperativity" vs steric clash.[1]

  • Testa, A., et al. (2020).[1] "Structure-Based Design of a Macrocyclic PROTAC." Angewandte Chemie. Link[1]

    • Discusses advanced linker strategies (macrocyclization) to overcome entropic penalties.

  • Genentech Patents (Various) . "VHL Ligands and Conjugates."[1][7][8][9]

    • Source of data regarding alternative exit vectors (phenyl/benzyl modifications).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Fluorescence Polarization Assay for VHL Binding Affinity

Executive Summary The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a premier target in modern drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs) .[1] The VHL Fluorescence Polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a premier target in modern drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs) .[1] The VHL Fluorescence Polarization (FP) assay is the workhorse method for high-throughput screening (HTS) of VHL ligands due to its homogeneous format, low cost, and rapid readout.

This guide provides a technical deep-dive into the VHL FP assay, comparing it objectively against TR-FRET and SPR. It includes a self-validating protocol, buffer optimization strategies, and critical data analysis frameworks to ensure robust


 determination.

Mechanism of Action: The Physics of VHL FP

Fluorescence Polarization (FP) relies on the rotational diffusion rate of a fluorophore in solution. It measures the change in the apparent molecular weight of a fluorescent tracer upon binding to the VHL protein complex.

  • The Tracer: A small fluorescent molecule (typically a FAM-labeled HIF-1

    
     peptide or a BODIPY-labeled VH032 derivative). When free in solution, it tumbles rapidly, depolarizing the emitted light (Low mP).
    
  • The Complex: The VHL protein is unstable on its own and is expressed as a ternary complex: VHL-Elongin B-Elongin C (VBC) .

  • The Binding Event: When the tracer binds the bulky VBC complex (~40-50 kDa), its rotation slows significantly. The emitted light remains polarized (High mP).

  • Competitive Inhibition: A test compound (e.g., a PROTAC linker or inhibitor) displaces the tracer. The tracer returns to a free, fast-tumbling state, causing a drop in polarization.

Visualization: FP Assay Principle

FP_Principle Tracer Free Tracer (Fast Tumble) Low Polarization Bound Bound Complex (Slow Tumble) High Polarization Tracer->Bound + VHL VHL VHL Complex (VBC) VHL->Bound Displaced Displaced Tracer (Fast Tumble) Signal Drop Bound->Displaced + Inhibitor Inhibitor Inhibitor/PROTAC Inhibitor->Displaced Competes

Figure 1: Schematic of the competitive VHL FP assay. High polarization indicates tracer binding; low polarization indicates inhibition.

Comparative Analysis: FP vs. Alternatives

While FP is the industry standard for primary screening, it is not the only tool. Below is a critical comparison to guide your platform choice.

FeatureFluorescence Polarization (FP) TR-FRET (Time-Resolved FRET) SPR (Surface Plasmon Resonance)
Primary Utility HTS,

ranking, Linker screening
HTS, Low-affinity compoundsKinetics (

), Mechanism
Readout Homogeneous (Mix & Read)Homogeneous (Mix & Read)Heterogeneous (Flow-based)
Sensitivity Moderate (nM range)High (pM - nM range)Very High
Interference Sensitive to autofluorescence & light scatteringResistant (Time-gated)None (Label-free)
Reagents 1 Label (Tracer)2 Labels (Donor + Acceptor)Immobilized Protein
Protein Usage High (Requires

)
LowLow (Regenerable chip)
Throughput Very High (384/1536-well)Very HighLow/Medium
Cost $


Expert Insight: Choose FP for routine library screening and PROTAC binary binding assessments. Switch to TR-FRET if your compounds are highly autofluorescent or if you need to save protein. Use SPR only for final validation to determine residence time.

Validated Experimental Protocol

This protocol is designed for a 384-well format using the VBC complex and a FAM-HIF-1


 peptide tracer.
A. Reagents & Buffer Preparation

Standard VHL FP Buffer: To ensure reproducibility and minimize artifacts (e.g., "sticky" compounds), use the following composition. Fresh preparation is critical.

  • Base: 20 mM HEPES, pH 7.5

  • Salt: 150 mM NaCl (Physiological ionic strength)[2][3]

  • Detergent: 0.01% Tween-20 (Prevents aggregation/adsorption)[2]

  • Reducing Agent: 1 mM DTT (Essential for VHL stability)

  • Carrier: 0.1 mg/mL BSA (Reduces non-specific binding)

Key Reagents:

  • VHL Complex: Recombinant VHL/ElonginB/ElonginC (BPS Bioscience or equivalent).

  • Tracer: 5-FAM-HIF-1

    
     (19-mer peptide: FAM-DEALJHPLA-COOH where J=Hydroxyproline).
    
  • Control Inhibitor: VH032 or VH298.

B. Step-by-Step Workflow

Workflow Step1 1. Prepare Assay Plate (Add 0.5 µL Compound in DMSO) Step2 2. Add VHL Protein Mix (2x Concentration in Buffer) Incubate 15 min Step1->Step2 Step3 3. Add Tracer Mix (2x Concentration) Final Vol: 20 µL Step2->Step3 Step4 4. Equilibrium Incubation 60-120 min at Room Temp (Dark) Step3->Step4 Step5 5. Read Polarization (Ex: 485nm / Em: 535nm) Step4->Step5

Figure 2: Homogeneous "Mix-and-Read" workflow for VHL FP.

Detailed Steps:

  • Titration (Determine

    
     of Tracer): 
    
    • Titrate VHL protein (0 nM to 10 µM) against a fixed concentration of Tracer (e.g., 10 nM).

    • Plot mP vs. [Protein].[3] Fit to a one-site binding model.

    • Selection: Choose a protein concentration that yields ~50-80% of the maximal signal window (typically near the

      
       value, e.g., 50-100 nM). This balances signal window with sensitivity.
      
  • Competition Assay (Screening):

    • Plate: Black, low-binding 384-well plate.

    • Dispense: Add 10 µL of 2x VHL protein solution to wells containing test compounds. Incubate 15 mins.

    • Start: Add 10 µL of 2x Tracer solution.

    • Incubate: 60–120 minutes at Room Temperature (protected from light).

    • Read: Measure Fluorescence Polarization (mP) on a multi-mode reader (e.g., PHERAstar, EnVision).

Data Analysis & Interpretation

Calculating and

Raw data comes in mP units.[2] Convert this to % Inhibition or % Bound.

  • Fit the Curve: Use a 4-parameter logistic (4PL) model to determine the

    
    .
    
  • Convert to

    
    : 
    For FP, the standard Cheng-Prusoff equation is often used, but it assumes the ligand concentration is negligible compared to the 
    
    
    
    . Since FP often uses high protein concentrations, the Nikolovska-Coleska equation is more rigorous. However, for standard screening, the modified Cheng-Prusoff is acceptable:
    
    
    

    Note: If

    
     and 
    
    
    
    , this simplifies closer to
    
    
    .
Quality Control (QC)
  • Z' Factor: Must be > 0.5 (ideally > 0.7) for a reliable screen.

  • Assay Window: The difference between Bound (High mP) and Free (Low mP) tracer should be > 100 mP for robust separation.

  • Artifacts:

    • Autofluorescence: If a compound fluoresces at 485/535 nm, it will artificially lower the mP (mimicking inhibition). Flag compounds with high total fluorescence intensity.

References

  • BPS Bioscience. (n.d.). VHL Binding Assay Kit (FP) Protocol. Retrieved from

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society.
  • Nikolovska-Coleska, Z., et al. (2004).[4] "Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization." Analytical Biochemistry. Link

  • Huang, F. (2003). "Fluorescence Polarization Competition Assay: The Range of Resolvable Inhibitor Potency is Limited by the Affinity of the Fluorescent Ligand." Journal of Biomolecular Screening. Link

  • Frost, J., et al. (2016). "Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition." Nature Communications. Link

Sources

Comparative

Comparative Technical Guide: Binding Affinity and Cellular Efficacy of VHL Ligands VH032 vs. VH298

Executive Summary In the landscape of targeted protein degradation (TPD) and hypoxia signaling research, the Von Hippel-Lindau (VHL) E3 ligase is a premier target.[1][2][3] Two ligands dominate this space: VH032 and VH29...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted protein degradation (TPD) and hypoxia signaling research, the Von Hippel-Lindau (VHL) E3 ligase is a premier target.[1][2][3] Two ligands dominate this space: VH032 and VH298 .[1][4] While they share a structural core, their applications diverge significantly due to differences in physicochemical properties and binding kinetics.

  • VH032 : The "Standard Handle." High affinity in vitro but moderate cell permeability. It is the industry-standard recruiting ligand for VHL-based PROTACs (e.g., MZ1).

  • VH298 : The "Chemical Probe."[1][4][5] Optimized for cell permeability and potency.[1][4][5] It is the preferred tool for inhibiting VHL:HIF interactions to stabilize HIF-1

    
     in cellular assays.
    

This guide dissects their binding profiles, thermodynamic parameters, and experimental utility to assist researchers in selecting the correct ligand for their specific workflow.

Mechanistic Context: The VHL-HIF Axis

To understand the utility of these ligands, one must grasp the biological node they intercept. Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1


 at specific proline residues (Pro402/Pro564). The VHL protein recognizes this hydroxyproline (Hyp) "degron," recruiting the Cullin-2 E3 ligase complex for ubiquitination and subsequent proteasomal degradation.

VH032 and VH298 mimic this hydroxyproline degron, competitively binding to the VHL substrate recognition site and preventing HIF-1


 recruitment.
Pathway Visualization

The following diagram illustrates the VHL-HIF regulatory pathway and the intervention points for VH032/VH298.

VHL_Pathway Normoxia Normoxia (O2 Present) PHD PHD Enzymes Normoxia->PHD Activates HIF HIF-1α (Stable) HIF_OH HIF-1α-OH (Hydroxylated) HIF->HIF_OH PHD Hydroxylation Response Hypoxic Response (Gene Transcription) HIF->Response If VHL Blocked VHL VHL E3 Ligase Complex HIF_OH->VHL High Affinity Binding Ub Ubiquitination VHL->Ub E3 Ligase Activity Ligands Inhibitors: VH032 / VH298 Ligands->VHL Competitive Binding (Blocks HIF) Degradation Proteasomal Degradation Ub->Degradation

Figure 1: The VHL-HIF signaling cascade.[1][2][3][4][5][6][7][8][9] VH032 and VH298 competitively bind VHL, preventing HIF recognition and degradation, thereby mimicking hypoxia.

The Contenders: Structural & Functional Analysis[1][2]

VH032: The PROTAC Scaffold

VH032 was developed through structure-guided design, optimizing the hydroxyproline core.[7] It features a tert-butyl group that fits snugly into the hydrophobic pocket of VHL.

  • Primary Use: Linker attachment point for PROTACs.

  • Limitation: The amide bond in its "left-hand side" (LHS) exposes a hydrogen bond donor, increasing desolvation penalties and reducing passive membrane permeability.

VH298: The Optimized Probe

VH298 is a derivative of VH032 where the LHS was modified, specifically replacing a fluorine atom with a cyano group . This modification serves two purposes:

  • Interaction: The cyano group forms a water-mediated hydrogen bond network with His115, improving affinity.[5]

  • Permeability: It masks polar surface area, significantly enhancing cell membrane penetration.

Binding Affinity Showdown

The following data aggregates results from Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) assays. Note that while in vitro affinities are comparable, the cellular potency (


) differs by orders of magnitude.
Table 1: Comparative Performance Metrics
MetricVH032VH298Biological Significance
Binding Affinity (

)
185 - 200 nM 80 - 90 nM VH298 binds ~2x tighter in vitro.
Inhibition (

)
~300 nM~100 nMMeasured via FP competitive displacement.
Cell Permeability LowHighCritical for intracellular target engagement.
Cellular

(HIF)
>100

M
~10

M
Concentration required to stabilize HIF-1

.
Selectivity High (VHL specific)High (VHL specific)Negligible off-target kinase binding.
Primary Application PROTAC Linker HandleChemical Probe / Inhibitor

Data Sources: Frost et al. (2016); Galdeano et al. (2014).

Interpretation

While a 2-fold difference in


 (90 nM vs 190 nM) seems marginal in biophysics, the cellular efficacy  gap is massive. VH032 requires very high concentrations to show VHL inhibition in cells because it cannot cross the membrane efficiently. VH298 was specifically engineered to solve this, making it the only valid choice for "inhibitor" studies where PROTACs are not involved.

Experimental Protocol: Fluorescence Polarization (FP) Assay

To verify binding affinity in your own lab, the FP assay is the gold standard. It relies on the displacement of a fluorescently labeled HIF-1


 peptide tracer.
Assay Principle
  • High Polarization (mP): Small fluorescent tracer bound to large VHL protein (slow rotation).

  • Low Polarization (mP): Tracer displaced by VH032/VH298 (fast rotation).

FP_Assay cluster_bound High Polarization (Bound State) cluster_free Low Polarization (Free State) VHL_1 VHL Protein Tracer_1 FAM-HIF Peptide VHL_1->Tracer_1 Slow Rotation arrow Add VH298 cluster_free cluster_free arrow->cluster_free VHL_2 VHL:VH298 Complex Tracer_2 FAM-HIF Peptide (Free) cluster_bound cluster_bound cluster_bound->arrow

Figure 2: Fluorescence Polarization workflow. Competitive binding of the ligand displaces the tracer, reducing the polarization signal.[10]

Step-by-Step Protocol

Materials:

  • Protein: Recombinant VCB complex (VHL-ElonginC-ElonginB).

  • Tracer: FAM-labeled HIF-1

    
     peptide (19-mer).[11]
    
  • Buffer: 100 mM Bis-Tris (pH 7.0), 100 mM NaCl, 1 mM DTT.

  • Controls: DMSO (Negative), Unlabeled HIF peptide (Positive), cis-VH298 (Epimer Negative Control - Critical for validation).

Procedure:

  • Tracer Optimization: Titrate VCB protein against fixed Tracer (e.g., 10 nM) to determine the

    
     of the tracer itself. Select a protein concentration yielding ~60-80% bound tracer for the competition assay.
    
  • Compound Preparation: Prepare serial dilutions of VH032 and VH298 in DMSO. Maintain constant DMSO concentration (e.g., 1%) across all wells.[10]

  • Incubation: Mix VCB protein, Tracer, and Test Compound in black 384-well plates.

    • Volume: 20

      
      L total usually suffices.
      
  • Equilibration: Incubate at Room Temperature (RT) for 30 minutes.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit to a 4-parameter logistic model (IC50).

  • Calculation: Convert

    
     to 
    
    
    
    (or
    
    
    ) using the Cheng-Prusoff equation adapted for FP:
    
    
    (Note: For rigorous
    
    
    determination, ensure you account for protein depletion if
    
    
    .)

Decision Matrix: Which Ligand to Choose?

If your goal is...Use This LigandWhy?
Designing a PROTAC VH032 It has a solvent-exposed "exit vector" perfect for linker attachment without disrupting VHL binding. The linker often improves permeability of the final PROTAC.
Stabilizing HIF-1

VH298 It enters cells efficiently and stabilizes HIF at low concentrations (10-50

M). VH032 is ineffective here.
Studying Hypoxia Signaling VH298 Acts as a clean "chemical hypoxia" mimetic, distinct from iron chelators (DFO) or PHD inhibitors (IOX2) which have broader off-target effects.
Negative Control cis-VH298 This is the diastereomer of VH298. It has identical physicochemistry but does not bind VHL . It is the perfect negative control for cellular experiments.

References

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][4][12] Nature Communications, 7, 13312.[12] Link

    • The seminal paper describing the discovery and characteriz
  • Galdeano, C., et al. (2014).[13] Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities.[7][13] Journal of Medicinal Chemistry, 57(20), 8657-8663. Link

    • Describes the optimiz
  • Soares, P., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel–Lindau (VHL) E3 ubiquitin ligase: structure–activity relationships leading to the chemical probe VH298. Journal of Medicinal Chemistry, 61(2), 599-618. Link

    • Detailed SAR analysis leading to VH298.
  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction.[3][5][6][7][13] Journal of the American Chemical Society, 134(10), 4465-4468. Link

    • Early work establishing the Hyp-mimetic scaffold.

Sources

Validation

Technical Comparison Guide: NanoBRET™ VHL Target Engagement Assays

Topic: NanoBRET assay protocols for VHL target engagement Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary The Von Hippel-Lindau (VHL) E3 li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NanoBRET assay protocols for VHL target engagement Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of targeted protein degradation (TPD), serving as the recruitment handle for a vast majority of current PROTAC® degraders.[1] However, the physicochemical properties required for PROTACs (high molecular weight, polarity) often compromise cell permeability.[2] Traditional biochemical assays (FP, SPR) effectively measure binding affinity (


) but fail to account for the plasma membrane barrier.

This guide analyzes the NanoBRET™ Target Engagement (TE) Assay , a proximity-based method that quantifies ligand binding inside living cells.[1][3][4][5] We compare its performance against industry-standard alternatives (FP, SPR, CETSA) and provide a field-validated protocol for optimizing VHL-specific workflows.

Technology Logic: The NanoBRET™ Mechanism

The NanoBRET™ system relies on Bioluminescence Resonance Energy Transfer (BRET) to report on molecular proximity.[1][3][5][6] Unlike FRET, which requires external excitation (often causing autofluorescence), BRET uses a luciferase donor, resulting in significantly higher signal-to-noise ratios in complex biological matrices.

The System Components:

  • The Target: VHL fused to NanoLuc® luciferase (19 kDa, extremely bright).

  • The Probe: A cell-permeable fluorescent tracer derivatized from a known VHL binder (e.g., VH032 or HIF-1α peptide).

  • The Competitor: Your test compound (PROTAC or inhibitor).

The Causality of Signal:

  • Equilibrium State: The Tracer enters the cell and binds the VHL-NanoLuc fusion. The proximity allows non-radiative energy transfer from NanoLuc (Donor, ~460nm) to the Tracer (Acceptor, ~618nm), generating a BRET signal.

  • Displacement: If the test compound binds VHL, it competes with the Tracer.[1] As the Tracer is displaced, the BRET signal decays.[1] This loss of signal is directly proportional to the fractional occupancy of the target.

NanoBRET_Mechanism cluster_0 Live Cell Environment VHL VHL-NanoLuc (Donor) Complex BRET Complex (Signal Generated) VHL->Complex + Tracer Tracer Fluorescent Tracer (Acceptor) Tracer->Complex Displaced Displaced Tracer (No BRET) Complex->Displaced BoundTarget VHL-PROTAC Complex Complex->BoundTarget + Competitor Protac Unlabeled PROTAC (Competitor)

Figure 1: Mechanism of Competitive Displacement in NanoBRET™ VHL Assays. The assay measures the loss of BRET signal as the unlabeled PROTAC displaces the fluorescent tracer.

Comparative Analysis: NanoBRET vs. Alternatives

Selecting the right assay depends on the specific question being asked: intrinsic affinity vs. functional potency.

FeatureNanoBRET™ TE (Promega) Fluorescence Polarization (FP) SPR (Biacore) CETSA / HiBiT
System Context Live Cells (Physiological ATP/Cofactors)Purified Protein (Artificial Buffer)Purified Protein (Immobilized)Live Cells or Lysate
Primary Readout Intracellular Affinity (

)
Biochemical Affinity (

/

)
Kinetics (

,

,

)
Thermal Stability (

shift)
Permeability Directly Measured (Live vs. Lytic mode)IgnoredIgnoredImplicit (but not quantified)
Throughput High (384-well / 1536-well)High (384-well)Medium (Chip-based)Medium/Low (Western) to High (Alpha)
Kinetic Capability Real-time Residence Time Equilibrium onlyGold Standard Endpoint only
Data Quality Quantitative (

derived)
QuantitativeQuantitativeSemi-Quantitative / Qualitative

Expert Insight: While SPR is superior for characterizing the ternary complex half-life in a defined system, it often misleads PROTAC development because it ignores the cell membrane. A PROTAC with picomolar SPR affinity is useless if it cannot enter the cell. NanoBRET is currently the only high-throughput method that deconvolutes permeability from affinity by running parallel "Live Cell" (membrane intact) and "Permeabilized" (membrane removed) assays.

Detailed Experimental Protocol

Note: This protocol assumes the use of the NanoBRET™ TE Intracellular VHL Assay (Promega).

Phase 1: Transfection (Day 1)

To ensure trustworthiness, transfection efficiency must be kept low to moderate. Overexpression of VHL can buffer the tracer, reducing assay sensitivity (the "Cheng-Prusoff" principle applies).

  • Cell Seeding: Plate HEK293 cells at 20,000 cells/well in a 96-well white, non-binding surface (NBS) plate.

  • DNA Mix: Prepare a transfection mix using a carrier DNA to VHL-NanoLuc vector ratio of 10:1 .

    • Why? This "dilutes" the expression to physiological levels, preventing the "sponge effect" where excess protein sequesters the tracer.

  • Incubation: Transfect using FuGENE® HD (3:1 lipid:DNA ratio) and incubate for 20–24 hours at 37°C/5% CO2.

Phase 2: Tracer Titration (Assay Validation)

Do not skip this step. You must determine the Tracer's affinity (


) in your specific cell model to calculate the test compound's true affinity (

).
  • Tracer Dilution: Prepare a 12-point serial dilution of the VHL Tracer (e.g., 0 to 1 µM).

  • Treatment: Remove media and replace with Opti-MEM containing the tracer dilutions.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement: Add NanoBRET™ Nano-Glo® Substrate (10µM final) and read on a BRET-compatible plate reader (e.g., GloMax® Discover).

    • Donor Channel: 450nm (80nm bandpass).

    • Acceptor Channel: 610nm longpass.

  • Calculation: Plot BRET Ratio (Acceptor/Donor) vs. [Tracer]. Fit to a "One Site – Specific Binding" model to determine the concentration required for 50% saturation (

    
    ).
    
    • Operational Standard: Use the tracer at a concentration

      
       (typically 0.1–0.2 µM) for competition assays to maximize sensitivity.
      
Phase 3: Competitive Binding & Permeability (Day 2)

This workflow determines the intracellular


 of your PROTAC.
  • Compound Prep: Prepare 1000x stocks of PROTACs in DMSO. Dilute to 10x in Opti-MEM (final DMSO <0.1%).

  • Tracer Addition: Prepare Tracer Reagent at 2x the concentration determined in Phase 2.

  • Cell Treatment:

    • Remove culture media.

    • Add 50 µL of 2x Tracer.

    • Add 50 µL of 2x Test Compound.

  • Incubation: 2 hours at 37°C (Equilibrium).

  • Detection: Add 25 µL of 5x Nano-Glo® Substrate + Extracellular NanoLuc Inhibitor.

    • Note: The extracellular inhibitor quenches any signal from lysed cells or secreted luciferase, ensuring the signal is strictly intracellular.

  • Read: Measure BRET Ratio.

Permeability Check (The "Lytic" Mode): To confirm if poor potency is due to permeability:

  • Add Digitonin (50 µg/mL) during the incubation step. This permeabilizes the membrane.

  • If

    
     shifts significantly lower (left-shift) in the presence of Digitonin compared to live cells, your compound has a permeability liability .
    

Workflow cluster_treatment Step 3: Treatment (T=0) Step1 Step 1: Transfection (HEK293 + VHL-NanoLuc DNA) Time: T-24h Step2 Step 2: Media Exchange Replace with Opti-MEM Step1->Step2 TracerAdd Add VHL Tracer (Fixed Conc.) Step2->TracerAdd CompAdd Add Test PROTAC (Dose Response) Step4 Step 4: Equilibration 2 Hours @ 37°C CompAdd->Step4 Step5 Step 5: Detection Add Nano-Glo® Substrate + Extracellular Inhibitor Step4->Step5 Step6 Step 6: Data Acquisition Measure 460nm & 610nm Step5->Step6

Figure 2: Optimized NanoBRET™ VHL Assay Workflow. The addition of extracellular inhibitor in Step 5 is critical for ensuring signal specificity to the intracellular compartment.

Data Analysis & Interpretation

Raw BRET ratios must be converted to milliBRET (mBRET) units:



Calculating Absolute Affinity (


): 
While 

is useful for ranking, the Cheng-Prusoff equation allows you to determine the absolute inhibition constant (

), which is independent of tracer concentration:


  • 
    :  Derived from your dose-response curve.
    
  • [Tracer]: The concentration added to the well.

  • 
    :  Determined in Phase 2.
    

Residence Time Analysis: Unlike endpoint assays, NanoBRET is non-destructive. You can perform a "Jump-Dilution" or "Washout" experiment:

  • Pre-incubate cells with a saturating concentration of PROTAC.

  • Wash cells to remove unbound compound.

  • Add Tracer immediately.

  • Monitor BRET signal increase over time (kinetic mode).

  • Interpretation: A slow recovery of BRET signal indicates a long residence time (slow

    
    ), which often correlates with superior degradation efficiency in vivo.
    
References
  • Promega Corporation. NanoBRET™ Target Engagement Intracellular E3 Ligase Assays (VHL). Technical Manual TM626. Link

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action. ACS Chemical Biology, 13(9), 2758–2770. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1][3][4][5][6][7][8][9] Nature Communications, 6, 10091. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(14), 6654–6664. Link

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465–4468. Link

Sources

Safety & Regulatory Compliance

Safety

(S, R, S)-AHPC-PEG4-tosyl: Advanced Disposal &amp; Deactivation Protocol

Executive Summary & Immediate Action Compound Status: High-Priority Reactive Intermediate Primary Hazard: Alkylating Agent (Electrophile) Disposal Class: Hazardous Organic Waste (Non-Halogenated preferred, unless mixed)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Compound Status: High-Priority Reactive Intermediate Primary Hazard: Alkylating Agent (Electrophile) Disposal Class: Hazardous Organic Waste (Non-Halogenated preferred, unless mixed)

(S, R, S)-AHPC-PEG4-tosyl is not merely a passive biological ligand; it is a reactive electrophile designed for PROTAC synthesis. The presence of the p-toluenesulfonyl (tosyl) group renders this molecule capable of alkylating nucleophilic residues (DNA, proteins).

Do not dispose of as general trash or down the drain. This guide outlines the specific deactivation and waste stream management required to neutralize its alkylating potential before final incineration.

Hazard Mechanism: The "Why" Behind the Protocol

To handle this compound safely, one must understand its reactivity. The molecule consists of three functional domains:

  • AHPC (VHL Ligand): Biologically active, binds E3 ligase.[1]

  • PEG4 Linker: Increases water solubility.[2]

  • Tosyl Group (Leaving Group): The site of hazard.

The Alkylation Risk

The tosyl group (OTs) is an excellent leaving group.[3] In the presence of biological nucleophiles (like the N-7 of guanine in DNA or cysteine thiols in proteins), the carbon attached to the OTs undergoes


 attack.

Risk: If this compound enters the environment or contacts skin, it acts as a direct alkylating agent, potentially causing genotoxicity or sensitization.

Pre-Disposal: Segregation & Container Selection

Proper containment prevents cross-reactivity in the waste drum.

ParameterRecommendationScientific Rationale
Container Material Borosilicate Glass (Amber)Plastic (LDPE/HDPE) may be permeable to organic solvents often used with this linker (DMF/DMSO). Glass prevents leaching.
Segregation Separate from Oxidizers Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides). The PEG chain is susceptible to oxidation, potentially creating unstable peroxides.
Labeling "Alkylating Agent" Standard "Hazardous Waste" tags are insufficient. Explicitly mark as an alkylator to warn downstream waste handlers.
Solvent Compatibility Non-Halogenated If dissolved in DMSO/DMF, segregate into non-halogenated streams to reduce disposal costs and incineration complexity.

Deactivation Protocol: Chemical Quenching

Standard Operating Procedure for Residual Deactivation

While bulk waste should be sent for incineration, glassware, spills, and trace residues should be chemically deactivated (quenched) to destroy the electrophilic tosyl group.

The Strategy: Use a "soft" nucleophile (Thiosulfate) to displace the tosylate, converting the reactive alkylator into a non-reactive Bunte salt.

Reagents
  • Quenching Solution: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Solvent Aid: Ethanol or Acetone (to solubilize the organic linker).

Step-by-Step Procedure
  • Dissolution: If the waste is solid/residue, dissolve it in a minimal amount of Acetone or Ethanol. The AHPC-PEG4-tosyl is lipophilic; water alone will not dissolve it effectively.

  • Quenching: Add the 10% Sodium Thiosulfate solution in a 2:1 ratio (Quench:Waste).

  • Reaction Time: Allow to stand for 24 hours at room temperature. The thiosulfate anion (

    
    ) will attack the carbon bearing the tosylate.
    
  • Verification: The resulting solution contains the non-toxic Bunte salt and free p-toluenesulfonic acid salt.

  • Final Disposal: The quenched mixture can now be bottled and tagged as "Deactivated Organic Waste" for standard chemical disposal.

Deactivation Mechanism Visualization

The following diagram illustrates the transition from a reactive hazard to a stable salt.

DeactivationMechanism Compound (S,R,S)-AHPC-PEG4-OTs (Reactive Electrophile) Transition SN2 Attack Compound->Transition Target Carbon Reagent Sodium Thiosulfate (Nucleophile) Reagent->Transition S2O3(2-) Product Bunte Salt Derivative (Non-Reactive) Transition->Product Displacement Byproduct Tosylate Ion (Stable Leaving Group) Transition->Byproduct Release

Caption: Chemical deactivation pathway where the reactive tosylate is displaced by thiosulfate, neutralizing the alkylating hazard.

Waste Stream Management (Regulatory)

For bulk disposal (mother liquors, expired batches), do not quench manually. Package for professional incineration.

RCRA Waste Classification (USA)

While (S, R, S)-AHPC-PEG4-tosyl is not explicitly P-listed or U-listed, it falls under "Process Waste" characteristics.

  • D001 (Ignitable): If dissolved in flammable solvents (Acetone, Ethanol).

  • Hazardous Waste (General): Due to toxicity and reactivity.

Best Practice: Profile the waste stream as "Toxic, Organic, Alkylating Agent."

Disposal Decision Tree

DisposalTree Start Waste Source State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid Solution State->Liquid Wet Trace Trace/Residue (Glassware, Spills) Solid->Trace <100mg / Wipes Bulk Bulk Material (Expired/Reaction Mix) Solid->Bulk >100mg Liquid->Bulk Quench Apply Thiosulfate Quench Protocol Trace->Quench Pack Pack in Amber Glass Label: 'Alkylating Agent' Bulk->Pack Incinerate High Temp Incineration (Professional Disposal) Quench->Incinerate As Non-Reactive Waste Pack->Incinerate

Caption: Decision matrix for separating bulk waste (direct incineration) from trace residues (chemical quenching).

Emergency Spill Response

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don double nitrile gloves (0.11mm minimum), lab coat, and safety goggles. Respiratory protection (N95 or respirator) is recommended if powder is aerosolized.

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water/acetone) to prevent dust. Scoop into a glass jar.

    • Liquids: Absorb with vermiculite or sand.

  • Decontamination: Treat the spill surface with the Thiosulfate Quenching Solution (described in Section 4). Scrub, wait 15 minutes, then wipe with water.

  • Disposal: All cleanup materials (wipes, gloves) must be disposed of as hazardous chemical waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, Irvine EHS. (2007). Lessons Learned: Explosion in a Chemistry Research Lab Using Distillation for Final Purification of Tosylated Compound. [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S, R, S)-AHPC-PEG4-tosyl

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S, R, S)-AHPC-PEG4-tosyl. As a key building block in the synthesis of Proteolysis-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S, R, S)-AHPC-PEG4-tosyl. As a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this molecule's unique chemical properties demand a rigorous and well-understood safety protocol. Our objective is to provide a clear, scientifically-grounded framework for its safe handling, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • The Tosyl Group - A Reactive Moiety: The tosylate (tosyl) group is an excellent leaving group, designed for nucleophilic substitution reactions.[4] This inherent reactivity means it can readily react with biological nucleophiles, such as the amine groups on proteins, potentially leading to unintended biological consequences. Therefore, direct contact with skin, eyes, or mucous membranes must be strictly avoided.

  • Biological Activity of the VHL Ligand: The molecule contains a ligand that binds to the VHL E3 ligase.[4] PROTACs are designed to be biologically active, and even their fragments or precursors should be handled as compounds with potential, uncharacterized pharmacological effects.[5][6]

  • Physical Form and Exposure Routes: In its solid, powdered form, (S, R, S)-AHPC-PEG4-tosyl poses an inhalation risk. Aerosolized particles can be easily inhaled, leading to respiratory tract exposure. When dissolved in solvents, the primary risks shift to dermal absorption and splashes.

Core Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are based on a tiered approach that considers the specific task and associated risks. These protocols should be performed within a certified chemical fume hood to provide the primary layer of containment.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesDisposable, solid-front gown with knit cuffsANSI Z87.1 Safety GogglesRecommended: N95 Respirator
Preparing Stock Solutions Double Nitrile GlovesDisposable, solid-front gown with knit cuffsANSI Z87.1 Safety Goggles or Face Shield over Safety GlassesNot required if in fume hood
Conducting Reactions Double Nitrile GlovesDisposable, solid-front gown with knit cuffsANSI Z87.1 Safety Glasses with Side ShieldsNot required if in fume hood
Handling Dilute Solutions Single Nitrile GlovesStandard Lab CoatANSI Z87.1 Safety Glasses with Side ShieldsNot required if in fume hood
Justification and Specifications:
  • Hand Protection: Double-gloving is mandatory for handling the concentrated compound.[7] This provides a critical safety buffer; should the outer glove be compromised, the inner glove continues to offer protection while the outer is removed and replaced. Gloves must be powder-free nitrile, as powder can absorb hazardous materials.[7] Gloves should be changed every 30 minutes during extended operations or immediately if contamination is suspected.[7]

  • Body Protection: A disposable, solid-front gown with tight-fitting knit cuffs is essential to prevent skin exposure.[7] Unlike standard lab coats, these gowns offer superior protection against splashes and are disposed of after use, preventing cross-contamination.

  • Eye and Face Protection: The potential for splashes and spills, especially when handling solutions, necessitates robust eye protection. Chemical splash goggles that form a seal around the eyes are required for handling the solid and preparing solutions.[7]

  • Respiratory Protection: While a fume hood is the primary control for vapors and aerosols, an N95 respirator provides an additional layer of personal protection against inhaling fine powders during weighing procedures.[7][8] Surgical masks do not offer adequate respiratory protection from chemical exposure.[7][8]

Operational Workflow: Preparing a Stock Solution

This step-by-step protocol integrates the PPE requirements into a standard laboratory procedure.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including vials, solvents, pipettes, and waste containers.

  • Donning PPE: Put on your inner nitrile gloves, followed by the disposable gown. Then, put on your safety goggles and N95 respirator (if weighing). Finally, don your outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Weighing: Carefully weigh the desired amount of (S, R, S)-AHPC-PEG4-tosyl solid in a tared vial inside the fume hood.

  • Solubilization: Add the appropriate solvent to the vial. Cap the vial securely and mix until the solid is fully dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store according to the supplier's recommendations, typically at -20°C or -80°C for long-term stability.[9]

  • Decontamination and Doffing: Wipe down the work surface with an appropriate solvent. Dispose of the outer gloves in the designated hazardous waste container. Remove your gown, goggles, and respirator. Finally, remove your inner gloves and wash your hands thoroughly.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Solid Handling cluster_liquid Liquid Handling cluster_cleanup Completion Phase Start Start: Prepare Stock Solution Assess Assess Task: Weighing Solid or Handling Liquid? Start->Assess PPE_Solid Don Full PPE: - Double Gloves - Gown - Goggles - N95 Respirator Assess->PPE_Solid Solid PPE_Liquid Don PPE: - Double Gloves - Gown - Goggles/Face Shield Assess->PPE_Liquid Liquid Weigh Weigh Solid in Fume Hood PPE_Solid->Weigh Dissolve Dissolve/Transfer Liquid in Fume Hood Weigh->Dissolve PPE_Liquid->Dissolve Decontaminate Decontaminate Workspace & Dispose of Waste Dissolve->Decontaminate Doff Doff PPE in Correct Order Decontaminate->Doff Wash Wash Hands Thoroughly Doff->Wash End End Wash->End

Caption: PPE decision workflow for handling (S, R, S)-AHPC-PEG4-tosyl.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Minor Spill (Contained within a Fume Hood):
  • Alert: Alert personnel in the immediate area.

  • Contain: Use absorbent materials like vermiculite or cat litter to create a dike around the spill.[10][11]

  • Absorb: Add absorbent material to the spill, working from the outside in.[10]

  • Collect: Scoop the absorbent material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer CPR and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[14]

Waste Disposal

All materials contaminated with (S, R, S)-AHPC-PEG4-tosyl must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and empty vials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Due to the reactive nature of the tosyl group, do not mix with other waste streams unless compatibility has been confirmed. For larger quantities of waste, consider quenching the reactive tosylate via hydrolysis with a base under controlled conditions before disposal, in accordance with your institution's hazardous waste protocols.[15]

By adhering to these scientifically-grounded protocols, researchers can safely handle (S, R, S)-AHPC-PEG4-tosyl, ensuring both personal safety and the integrity of their research.

References

  • DC Chemicals. (2026, January 23).
  • Med Technology Products. (n.d.). (S,R,S)-AHPC-PEG4-tosyl. Retrieved February 6, 2026, from [Link]

  • Polymer-Books. (n.d.). (S,R,S)-AHPC-PEG4-tosyl. Retrieved February 6, 2026, from [Link]

  • Tebubio. (n.d.). (S, R, S)-AHPC-PEG4-NHS ester - 100 MG. Retrieved February 6, 2026, from [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper. (2016, December 20). Tetrahedron Letters.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved February 6, 2026, from [Link]

  • Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved February 6, 2026, from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Safety challenges inherent to the PROTAC modality. Retrieved February 6, 2026, from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved February 6, 2026, from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved February 6, 2026, from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved February 6, 2026, from [Link]

  • Reddit. (2023, June 7). Problems with synthesis of Benzyl tosylate ( decomposition). Retrieved February 6, 2026, from [Link]

  • Emory University. (n.d.). Spill Control/Emergency Response. Retrieved February 6, 2026, from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved February 6, 2026, from [Link]

  • Bery, U., et al. (2020). Proteolysis-targeting chimeras in drug development: A safety perspective. British Journal of Pharmacology.
  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved February 6, 2026, from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved February 6, 2026, from [Link]

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